(S)-3,5-DHPG
描述
属性
IUPAC Name |
(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904031 | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162870-29-3 | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162870-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyphenylglycine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-3,5-DHPG: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a synthetic, selective agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2] As such, it is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, with a focus on its signaling pathways, effects on synaptic plasticity, and the experimental methodologies used to study these phenomena.
Core Mechanism of Action: Group I mGluR Activation
This compound exerts its effects by binding to and activating group I mGluRs, which are G-protein coupled receptors (GPCRs) linked to Gαq/11 proteins. This activation initiates a canonical signaling cascade that is central to many of the compound's observed effects in neurons.
Signaling Pathway
The primary signaling pathway activated by this compound is the phospholipase C (PLC) pathway. Upon binding of this compound, the Gαq/11 subunit of the G-protein dissociates and activates PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a wide array of downstream cellular responses.[1]
References
The Role of (S)-3,5-DHPG in Synaptic Plasticity: A Technical Guide
(S)-3,5-Dihydrophenylglycine (DHPG) , a selective agonist for Group I metabotropic glutamate receptors (mGluRs), plays a complex and pivotal role in the modulation of synaptic plasticity. Its ability to induce both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission has made it a critical pharmacological tool for researchers investigating the molecular underpinnings of learning and memory. This technical guide provides an in-depth overview of the mechanisms of action, experimental findings, and key signaling pathways associated with (S)-3,5-DHPG-mediated synaptic plasticity, tailored for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound selectively activates Group I mGluRs, which comprise the subtypes mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are predominantly located postsynaptically and are linked to the activation of phospholipase C (PLC).[4][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[1][2][3][4] DAG, in conjunction with this elevated calcium, activates protein kinase C (PKC).[4]
The downstream consequences of Group I mGluR activation by this compound are diverse and context-dependent, influencing a range of cellular processes that ultimately determine the direction and magnitude of synaptic plasticity.
This compound-Induced Long-Term Depression (LTD)
This compound is widely recognized for its ability to induce a form of LTD, often referred to as "DHPG-LTD" or "mGluR-LTD".[1][2][3][6] This form of synaptic depression is typically induced by prolonged application of this compound and is mechanistically distinct from N-methyl-D-aspartate receptor (NMDAR)-dependent LTD.[7][8]
The induction of DHPG-LTD is often associated with the internalization of AMPA receptors from the postsynaptic membrane, a process that reduces the synaptic response to glutamate.[7][9] This process is thought to be dependent on protein synthesis.[7]
Quantitative Data on this compound-Induced LTD
| Experimental Condition | Concentration of this compound | Duration of Application | Magnitude of LTD (% of baseline) | Brain Region | Reference |
| Normal Medium | 100 µM | 10 min | 13 ± 3% | Rat Hippocampal CA1 | [6] |
| Mg2+-free Medium | 100 µM | 10 min | 35 ± 3% | Rat Hippocampal CA1 | [6] |
| Picrotoxin Presence | 100 µM | 10 min | 29 ± 2% | Rat Hippocampal CA1 | [6] |
| Organotypic Slices | 30 µM | 10 min | Depression to 35 ± 4% of baseline | Rat Hippocampal | [10] |
| Organotypic Slices with L-689,560 | 100 µM | 10 min | Depression to 47 ± 10% of baseline | Rat Hippocampal | [10] |
| Aged Fischer 344 Rats | 100 µM | 10 min | Depression to 61.3 ± 4.9% of baseline | Rat Hippocampal CA1 | [11] |
Experimental Protocol for Inducing DHPG-LTD in Hippocampal Slices
This protocol is a generalized representation based on common methodologies cited in the literature.[6][8][11]
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rats. Slices are allowed to recover for at least 1 hour in an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway. A stable baseline is recorded for at least 20-30 minutes.
-
DHPG Application: this compound is bath-applied at a concentration of 20-100 µM for a duration of 5-20 minutes.
-
Washout and Monitoring: Following DHPG application, the slices are perfused with normal aCSF for at least 60-90 minutes to monitor the long-term effects on synaptic transmission. LTD is quantified as the percentage reduction in the fEPSP slope from the baseline.
Signaling Pathway for DHPG-Induced LTD
Caption: Signaling pathway for this compound-induced LTD.
This compound and Long-Term Potentiation (LTP)
While well-known for inducing LTD, this compound can also facilitate the induction of LTP under certain conditions.[1][2][3][12] This often occurs when DHPG is applied in conjunction with a weak tetanus or other synaptic stimulation protocols that would not typically induce robust LTP on their own.[12] This suggests that the activation of Group I mGluRs can lower the threshold for LTP induction.
Quantitative Data on this compound's Role in LTP
| Experimental Condition | Concentration of this compound | Stimulation Protocol | Magnitude of Potentiation (% of control) | Brain Region | Reference |
| Co-application with Theta Burst Stimulation (TBS) | Not specified | TBS | 147 ± 12% | Rat Prelimbic Cortex | [12] |
| Priming before weak tetanus | 20 µM | 0.5 TBS | 40 ± 6% (60 min post-tetanus) | Rat Hippocampal CA1 | [13] |
Experimental Workflow for DHPG-Facilitated LTP
Caption: Experimental workflow for investigating DHPG-facilitated LTP.
Bidirectional Modulation of Synaptic Plasticity by this compound
The ability of this compound to induce either LTD or facilitate LTP highlights its role as a bidirectional modulator of synaptic strength. The outcome of Group I mGluR activation appears to depend on several factors, including:
-
Dose of this compound: Different concentrations can lead to opposing effects on excitatory postsynaptic potentials (EPSPs).[1][2][3]
-
Neuronal Activity: The presence or absence of concurrent synaptic activity can determine whether DHPG induces LTD or primes synapses for LTP.[12]
-
Developmental Stage: this compound can have different effects on second messenger systems in adult versus neonatal tissues.[1][2][3]
Interaction with Other Receptor Systems
The effects of this compound on synaptic plasticity can also be influenced by its interaction with other neurotransmitter receptor systems. For instance, under certain conditions, DHPG-induced LTD may require the activation of NMDA receptors.[6] Furthermore, it has been reported that this compound can interact with NMDA receptors under specific circumstances.[1][2][3]
Conclusion
This compound is an invaluable tool for dissecting the complex signaling cascades that govern synaptic plasticity. Its ability to selectively activate Group I mGluRs has provided profound insights into the molecular mechanisms underlying both long-term depression and long-term potentiation. The dose-dependent and activity-dependent nature of its effects underscores the intricate regulation of synaptic strength in the central nervous system. For researchers and drug development professionals, understanding the multifaceted role of this compound is crucial for identifying novel therapeutic targets for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 11. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group I mGluR agonist DHPG facilitates the induction of LTP in rat prelimbic cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3,5-DHPG: A Technical Guide to a Selective Group I Metabotropic Glutamate Receptor Agonist
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a pivotal pharmacological tool for researchers investigating the function of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. As the first selective agonist for this receptor group, its S-isomer is responsible for its biological activity.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
This compound acts as an orthosteric agonist at mGluR1 and mGluR5, which are G-protein coupled receptors (GPCRs) belonging to Class C.[3] These receptors are predominantly located postsynaptically and play crucial roles in modulating synaptic plasticity and neuronal excitability.[4] The activation of group I mGluRs by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3][5][6]
The functional consequences of this compound-mediated mGluR1/5 activation are diverse and context-dependent. They include the modulation of ion channels, effects on second messenger systems like cyclic AMP (cAMP), and the induction of long-term changes in synaptic strength, such as long-term depression (LTD) and long-term potentiation (LTP).[1][2][6] Notably, some studies suggest that this compound may act as a partial agonist at mGluR1a and mGluR5a.[1][2][6]
Quantitative Data: Binding Affinities and Potency
The selectivity and potency of this compound at mGluR subtypes have been characterized in various in vitro systems. The following tables summarize key quantitative data for easy comparison.
| Receptor Subtype | Parameter | Value (µM) | Cell Line/Preparation |
| mGluR1a | Ki | 0.9 | - |
| mGluR5a | Ki | 3.9 | - |
| mGluR1 | EC50 | 6.6 | - |
| mGluR5 | EC50 | 2 | - |
| mGluR2 | EC50 | >1000 | - |
| mGluR3 | EC50 | 106 | - |
| mGluR4 | EC50 | >1000 | - |
| mGluR7 | EC50 | >1000 | - |
| mGluR8 | EC50 | >1000 | - |
Table 1: Binding affinity (Ki) and potency (EC50) of this compound at various mGluR subtypes. Data compiled from multiple sources.[7][8][9]
Key Signaling Pathways
Activation of mGluR1 and mGluR5 by this compound triggers distinct yet interconnected signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the effects of this compound.
In Vitro Phosphoinositide Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11-coupled receptor activation.
1. Cell Culture and Transfection:
-
Culture HEK293 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Transiently transfect cells with plasmids encoding the desired mGluR subtype (e.g., mGluR1a or mGluR5a) using a suitable transfection reagent.
2. Radiolabeling:
-
24 hours post-transfection, incubate the cells with myo-[3H]inositol (1 µCi/mL) in inositol-free DMEM for 16-24 hours to label the cellular phosphoinositide pools.
3. Agonist Stimulation:
-
Wash the cells with a buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.
-
Pre-incubate the cells in this buffer for 15 minutes.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
4. Extraction and Quantification:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts and separate the inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted fractions using liquid scintillation counting.
5. Data Analysis:
-
Plot the concentration-response curve and determine the EC50 value for this compound.
Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentration following receptor activation.[10]
1. Cell Preparation:
-
Plate cells (e.g., primary neurons or transfected cell lines) on glass-bottom dishes.
-
For primary neurons, use appropriate culture conditions to ensure healthy development.
2. Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
3. Imaging:
-
Wash the cells to remove excess dye.
-
Mount the dish on the stage of a fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.
-
Acquire a baseline fluorescence recording.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time.
4. Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to obtain ΔF/F0.
-
Analyze the kinetics and magnitude of the calcium response.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the electrical properties of individual neurons and how they are modulated by this compound.
1. Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.
-
Use glass micropipettes filled with an internal solution to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Data Acquisition:
-
Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents) or intrinsic membrane properties.
-
Bath-apply this compound at a known concentration.
-
Record the changes in synaptic transmission or neuronal excitability. For example, application of this compound can induce a slow excitatory postsynaptic potential in hippocampal pyramidal cells.[11]
4. Data Analysis:
-
Analyze parameters such as the amplitude and frequency of synaptic events, or changes in membrane potential and input resistance.
Applications in Research and Drug Development
This compound is an invaluable tool for:
-
Elucidating the physiological roles of mGluR1 and mGluR5 in various brain regions.
-
Investigating the mechanisms of synaptic plasticity , such as LTD and LTP.[1][2][8]
-
Screening for and characterizing novel mGluR1/5 antagonists and allosteric modulators.
-
Exploring the therapeutic potential of targeting group I mGluRs for neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and neuronal injury.[1][2][7]
Conclusion
This compound remains a cornerstone for the pharmacological investigation of group I metabotropic glutamate receptors. Its selectivity for mGluR1 and mGluR5 allows for the precise dissection of their roles in cellular and systems neuroscience. A thorough understanding of its pharmacological properties and the application of robust experimental protocols, as outlined in this guide, are essential for advancing our knowledge of mGluR biology and its implications for human health.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Key Neuromodulator: A Technical Guide to the Discovery and Chemical Synthesis of (S)-3,5-DHPG
For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a pivotal selective agonist for group I metabotropic glutamate receptors (mGluRs). We delve into its discovery, detail its chemical synthesis, and elucidate its mechanism of action through key signaling pathways.
This compound emerged as the first selective agonist for group I mGluRs, with its agonist activity exclusively residing in the (S)-enantiomer.[1][2][3] This discovery was a significant milestone in pharmacology, providing a critical tool to probe the function of mGluR1 and mGluR5 subtypes. The compound has been instrumental in characterizing the roles of these receptors in a multitude of physiological processes, including synaptic plasticity, and has been investigated for its therapeutic potential in various neurological conditions.[1][2][3]
Physicochemical Properties and Pharmacological Data
This compound is a non-proteinogenic amino acid. Its key properties and pharmacological data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [1] |
| Purity | ≥98% (HPLC) | [4] |
| Pharmacological Parameter | Receptor Subtype | Value | Reference |
| EC₅₀ | mGluR1 | 2.9 µM | [5] |
| mGluR5 | 10.4 µM | [5] | |
| Kᵢ | mGluR1a | 0.9 µM | [6] |
| mGluR5a | 3.9 µM | [6] |
Chemical Synthesis: From Racemate to Enantiopure Agonist
The most common route to obtaining the biologically active this compound involves the synthesis of the racemic mixture followed by enzymatic resolution.
Synthesis of Racemic (RS)-3,5-Dihydroxyphenylglycine
A prevalent method for the synthesis of the racemic compound is the Strecker synthesis, a well-established method for producing α-amino acids.
Experimental Protocol: Strecker Synthesis of (RS)-3,5-Dihydroxyphenylglycine
-
Starting Material: 3,5-Dihydroxybenzaldehyde.
-
Step 1: Imine Formation. 3,5-Dihydroxybenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.
-
Step 2: Aminonitrile Formation. The imine is then treated with a cyanide source, such as potassium cyanide, to form the α-aminonitrile.
-
Step 3: Hydrolysis. The α-aminonitrile is subsequently hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield racemic (RS)-3,5-dihydroxyphenylglycine.
-
Purification: The final product is purified by recrystallization.
Note: This is a generalized protocol based on the principles of the Strecker synthesis. Specific reaction conditions, such as solvents, temperatures, and reaction times, would be optimized for this particular substrate.
Enzymatic Resolution of (RS)-3,5-Dihydroxyphenylglycine
The separation of the racemic mixture to isolate the desired (S)-enantiomer is crucial, as the biological activity resides almost exclusively in this isomer. A highly effective method for this is enzymatic resolution, as detailed by Baker et al. (1995).
Experimental Protocol: Enzymatic Resolution of N-Acetyl-(RS)-3,5-dihydroxyphenylglycine
-
N-Acetylation: The racemic (RS)-3,5-dihydroxyphenylglycine is first N-acetylated using acetic anhydride to yield N-acetyl-(RS)-3,5-dihydroxyphenylglycine.
-
Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase (e.g., from Aspergillus species). The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-3,5-dihydroxyphenylglycine unreacted.
-
Separation: The resulting mixture contains (S)-3,5-dihydroxyphenylglycine and N-acetyl-(R)-3,5-dihydroxyphenylglycine. These two compounds have different physical properties and can be separated by conventional methods, such as ion-exchange chromatography or fractional crystallization.
-
Hydrolysis of the (R)-enantiomer (Optional): The separated N-acetyl-(R)-3,5-dihydroxyphenylglycine can be hydrolyzed under acidic conditions to yield (R)-3,5-dihydroxyphenylglycine.
Mechanism of Action: Signaling Pathways of this compound
This compound exerts its effects by selectively activating group I metabotropic glutamate receptors, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events.
Group I mGluR Signaling Cascade
Caption: Signaling pathway of Group I mGluRs activated by this compound.
Activation of group I mGluRs by this compound leads to the activation of the Gαq/11 G-protein.[1][3] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][3] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events modulate a wide range of cellular processes, including ion channel activity, gene expression, and synaptic plasticity.
Experimental Workflows
The synthesis and evaluation of this compound involve a series of well-defined experimental workflows.
Workflow for Synthesis and Resolution
Caption: Workflow for the chemical synthesis and enzymatic resolution of this compound.
Workflow for Pharmacological Evaluation
Caption: Workflow for the pharmacological evaluation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. 3,5-dihydroxyphenylglycine is a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of (S)-3,5-DHPG: A Technical Guide for Researchers
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), serving as a selective agonist for group I mGluRs. This technical guide provides a comprehensive overview of its pharmacological profile, receptor binding affinity, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Receptor Binding Affinity and Functional Potency
This compound is the active enantiomer of the racemic mixture (R,S)-3,5-DHPG and demonstrates a marked selectivity for group I mGluRs, which include mGluR1 and mGluR5.[1][2] Its agonist activity at these receptors initiates a cascade of intracellular signaling events, making it an invaluable tool for elucidating the physiological roles of group I mGluRs. Some evidence also suggests that under certain conditions, this compound may interact with NMDA receptors.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various metabotropic glutamate receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| mGluR1a | 0.9 µM | [3] |
| mGluR5a | 3.9 µM | [3] |
| Receptor Subtype | Functional Potency (EC50) | Assay Type | Reference |
| mGlu1 | 6.6 µM | Inositol Phosphate Accumulation | [4] |
| mGlu5 | 2 µM | Inositol Phosphate Accumulation | [4] |
| mGlu3 | 106 µM | Inositol Phosphate Accumulation | [4] |
| mGlu2, 4, 7, 8 | >1000 µM | Inositol Phosphate Accumulation | [4] |
Signaling Pathways
Activation of group I mGluRs by this compound primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade modulates a variety of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay (Competitive)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity (Ki) of this compound for mGluRs.
References
(S)-3,5-DHPG and Long-Term Depression: A Technical Guide to Induction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the role of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs), in the induction of long-term depression (LTD). It consolidates key quantitative data, details common experimental protocols, and illustrates the underlying molecular signaling pathways.
Introduction
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent, activity-dependent reduction in synaptic strength, which is crucial for neural circuit development and cognitive functions like learning and memory.[1] A robust and widely studied form of LTD can be chemically induced by the application of this compound. This compound selectively activates group I mGluRs, which comprise the mGluR1 and mGluR5 subtypes.[2][3] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to a decrease in postsynaptic sensitivity to the neurotransmitter glutamate, primarily through the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] Understanding the mechanisms of DHPG-induced LTD provides critical insights into the fundamental processes of synaptic plasticity and offers potential therapeutic targets for neurological and psychiatric disorders where these processes are dysregulated.
Core Signaling Pathways in DHPG-LTD
The induction of DHPG-LTD is predominantly a postsynaptic phenomenon initiated by the activation of mGluR1 and/or mGluR5. This activation triggers a canonical signaling cascade involving Gq proteins, phospholipase C, and subsequent downstream effectors.
The primary pathway involves:
-
This compound binds to and activates postsynaptic mGluR1/5 .
-
The activated receptor engages the Gq/11 G-protein , leading to the activation of Phospholipase Cβ (PLCβ) .[4][6]
-
PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[4]
-
IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, causing the release of Ca2+ from intracellular stores.[4]
-
The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC) .[6][7]
-
Activated PKC phosphorylates target proteins, including the GluA2 subunit of AMPA receptors at Serine 880 . This phosphorylation event promotes the dissociation of the receptor from scaffolding proteins and facilitates its clathrin-dependent endocytosis.[4][5]
-
The removal of AMPA receptors from the synaptic membrane results in a lasting depression of synaptic transmission.[5]
Secondary Signaling Pathways and Modulators
While the Gq/PLC/PKC cascade is central, other signaling pathways are crucial for the consolidation and expression of DHPG-LTD. These include protein synthesis-dependent mechanisms and endocannabinoid retrograde signaling.
-
Protein Synthesis: The maintenance of DHPG-LTD is dependent on the synthesis of new proteins.[8][9] The mGluR activation signal engages the ERK/MAPK and PI3K/mTOR pathways, which are critical regulators of translation.[5][10] This leads to the synthesis of plasticity-related proteins such as Arc/Arg3.1 and Homer 1a, which are involved in the trafficking of AMPA receptors and the structural remodeling of synapses.[10][11] Inhibition of protein synthesis with agents like cycloheximide or rapamycin (an mTOR inhibitor) can block the expression of DHPG-LTD.[9]
-
Endocannabinoid (eCB) Signaling: In some brain regions and under certain conditions, DHPG can trigger the synthesis and release of endocannabinoids, such as 2-arachidonoylglycerol (2-AG).[12][13] This occurs when DAG, produced by PLC activation, is converted to 2-AG by diacylglycerol lipase (DAGL).[12] 2-AG then acts as a retrograde messenger, traveling to the presynaptic terminal and binding to CB1 receptors, which suppresses neurotransmitter release.[12] This mechanism is often associated with the acute, transient depression caused by DHPG and may contribute to presynaptic forms of DHPG-LTD, but is generally not required for the lasting postsynaptic form of LTD.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mGluR LTD review | Hello Bio [hellobio.com]
- 8. Shift in induction mechanisms underlies an age-dependent increase in DHPG-induced synaptic depression at CA3 CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Translational control of mGluR-dependent long-term depression and object-place learning by eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group I Metabotropic Glutamate Receptors Inhibit GABA Release at Interneuron-Purkinje Cell Synapses through Endocannabinoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itb.biologie.hu-berlin.de [itb.biologie.hu-berlin.de]
- 14. Endocannabinoids contribute to short-term but not long-term mGluR-induced depression in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Signaling Pathways Activated by (S)-3,5-DHPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-dihydroxyphenylglycine, commonly known as (S)-3,5-DHPG, is a synthetic and highly selective agonist for group I metabotropic glutamate receptors (mGluRs), namely mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are predominantly expressed in the central nervous system and are pivotal in modulating synaptic plasticity, neuronal excitability, and various neuropathological processes. This technical guide provides a comprehensive overview of the cellular and molecular signaling cascades initiated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
This compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of group I mGluRs. Its activation of these receptors triggers a cascade of intracellular events, influencing a wide array of cellular functions. Understanding these pathways is crucial for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where mGluR signaling is dysregulated.
Core Signaling Pathways Activated by this compound
This compound binding to mGluR1 and mGluR5 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family. This event triggers the dissociation of the Gαq/11 and Gβγ subunits, which in turn activate downstream effector molecules and signaling cascades. The primary pathways activated are the Phospholipase C (PLC) pathway, the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The Gq/Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by this compound involves the Gq/11-mediated activation of Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ concentration is a key event that triggers a multitude of downstream cellular responses. This compound stimulates phosphoinositide hydrolysis in a dose-dependent manner.[1][2][3]
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, thereby modulating their activity and influencing cellular processes such as gene expression, ion channel function, and synaptic plasticity.
The ERK/MAPK Pathway
Activation of group I mGluRs by this compound also leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family. This activation can occur through both G-protein-dependent and -independent mechanisms, often involving PKC and other signaling intermediates like Ras and Raf. Activated ERK1/2 translocates to the nucleus to regulate gene expression and also phosphorylates cytoplasmic targets, playing a crucial role in synaptic plasticity and cell survival.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another important pathway modulated by this compound. Activation of this pathway is often linked to cell survival, proliferation, and protein synthesis. Downstream of PI3K and Akt is the mammalian target of rapamycin (mTOR), a key regulator of translation initiation. This pathway is particularly important in the context of this compound-induced long-term depression (LTD), which requires de novo protein synthesis.[5]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with its receptors and its effects on downstream signaling events.
Table 1: Receptor Binding and Agonist Potency of this compound
| Parameter | mGluR1a | mGluR5a | Reference |
| Ki (μM) | 0.9 | 3.9 | [6] |
| EC50 (μM) | 6.6 | 2 | [7] |
Table 2: Dose-Dependent Effects of this compound on Downstream Signaling
| Signaling Event | Concentration | Effect | Cell/Tissue Type | Reference |
| Phosphoinositide Hydrolysis | Dose-dependent | Stimulation | Adult and neonate hippocampus | [1][2][3] |
| ERK1/2 Phosphorylation | 10 µM | Increase | Nucleus Accumbens Slices | [8] |
| 100 µM | Stronger Increase | Nucleus Accumbens Slices | [8] | |
| PKCε Phosphorylation | 10 µM | Increase | Nucleus Accumbens Slices | [8] |
| 100 µM | Stronger Increase | Nucleus Accumbens Slices | [8] | |
| mGluR5 Internalization | 10 µM | Reduction in surface mGluR5 | Nucleus Accumbens Slices | [8] |
| 100 µM | Greater reduction in surface mGluR5 | Nucleus Accumbens Slices | [8] | |
| AMPA Receptor (GluA2) Internalization | 20 µM (3 min) | 243 ± 69.4% increase in internalized receptors | Cultured hippocampal neurons | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the signaling pathways activated by this compound.
Calcium Imaging using Fura-2 AM
This protocol is for measuring intracellular calcium mobilization in response to this compound in cultured neurons.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO (anhydrous)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
This compound stock solution
-
Fluorescence microscope with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
For the working solution, dilute the Fura-2 AM stock in HBSS containing 0.02% Pluronic F-127 to a final concentration of 2-5 µM.
-
-
Cell Loading:
-
Wash cultured neurons twice with pre-warmed HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber with HBSS.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Apply this compound at the desired concentration via the perfusion system.
-
Record the change in the F340/F380 ratio over time. An increase in intracellular Ca2+ will lead to an increase in the 340 nm signal and a decrease in the 380 nm signal, resulting in an increased F340/F380 ratio.
-
Western Blot for Phosphorylated ERK1/2 (p-ERK) and Akt (p-Akt)
This protocol describes the detection of ERK and Akt phosphorylation following this compound treatment.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells or tissue slices with this compound for the desired time and concentration.
-
Wash with ice-cold PBS and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK or total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Surface Biotinylation Assay for AMPA Receptor Internalization
This protocol is used to quantify the internalization of surface AMPA receptors following this compound-induced LTD.[10][11][12][13]
Materials:
-
Cultured neurons or acute brain slices
-
Sulfo-NHS-SS-Biotin (membrane-impermeable)
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Glutathione cleavage buffer
Procedure:
-
Biotinylation of Surface Proteins:
-
Treat neurons or slices with this compound to induce AMPA receptor internalization.
-
Wash with ice-cold PBS.
-
Incubate with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.
-
Quench the reaction with quenching solution.
-
-
Isolation of Internalized Receptors:
-
Incubate the cells/slices in a glutathione-containing buffer to strip biotin from the remaining surface proteins. The internalized, biotinylated proteins will be protected from the glutathione.
-
Wash and lyse the cells.
-
-
Pull-down and Western Blot:
-
Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the AMPA receptor subunit of interest (e.g., GluA1 or GluA2).
-
Conclusion
This compound is an invaluable tool for dissecting the complex signaling networks regulated by group I metabotropic glutamate receptors. Its activation of mGluR1 and mGluR5 triggers a cascade of intracellular events, primarily through the Gq/PLC, ERK/MAPK, and PI3K/Akt pathways. These signaling cascades are integral to the modulation of synaptic plasticity and neuronal function. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the roles of group I mGluRs in health and disease, paving the way for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. mGluR and NMDAR activation internalize distinct populations of AMPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell surface biotinylation [protocols.io]
(S)-3,5-DHPG: A Comprehensive Technical Guide on its Role in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3,5-Dihydrophenylglycine ((S)-3,5-DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are critically involved in modulating synaptic plasticity and neuronal excitability, making them key targets for therapeutic intervention in a range of neurological disorders. This technical guide provides an in-depth overview of the pharmacology of this compound, its mechanism of action, and its relevance in preclinical models of neurological conditions, including Fragile X syndrome, epilepsy, and neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting group I mGluRs.
Introduction
This compound is the active enantiomer of the racemic mixture (RS)-3,5-DHPG and was one of the first selective agonists identified for group I mGluRs.[1][2] These receptors, coupled to Gq/G11 proteins, play a crucial role in the central nervous system by modulating a variety of signaling pathways.[3][4] Activation of group I mGluRs by this compound leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This signaling cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of cellular processes.[1][3]
The ability of this compound to modulate synaptic plasticity, including the induction of long-term depression (LTD) and long-term potentiation (LTP), has positioned it as a valuable tool for investigating the pathophysiology of numerous neurological disorders where these processes are dysregulated.[1][2][4]
Pharmacological Profile
This compound exhibits selectivity for group I mGluRs over other mGluR subtypes and ionotropic glutamate receptors.[2] Its agonist activity is primarily directed towards mGluR1 and mGluR5, although it may also interact with NMDA receptors under certain conditions.[1][2]
Data Presentation: Receptor Affinity and Potency
The following table summarizes the quantitative data on the affinity and potency of this compound for mGluR1 and mGluR5 from various studies.
| Receptor Subtype | Parameter | Value (µM) | Experimental System | Reference |
| mGluR1a | Ki | 0.9 | Rat brain membranes | [5] |
| mGluR5a | Ki | 3.9 | Rat brain membranes | [5] |
| mGluR1 | EC50 | ~10 | Various expression systems | [3] |
| mGluR5 | EC50 | ~10 | Various expression systems | [3] |
| mGluR5b | EC50 | ~60 | Rat superior cervical ganglion neurons | [6] |
| mGluR5 | EC50 | 2.72 ± 0.34 | Cultured striatal neurons (Calcium mobilization) | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves the activation of group I mGluRs, leading to the stimulation of the canonical Gq/PLC signaling pathway.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Relevance to Neurological Disorders
The modulation of synaptic plasticity and neuronal excitability by this compound has significant implications for various neurological disorders.
Fragile X Syndrome
Fragile X syndrome is characterized by excessive mGluR5 signaling. Studies in Fmr1 knockout mice, a model for Fragile X, have shown that these animals exhibit an increased susceptibility to audiogenic seizures.[7] This phenotype is linked to the exaggerated mGluR5-dependent long-term depression (LTD).[8]
Epilepsy
Given its role in modulating neuronal excitability, this compound has been investigated in the context of epilepsy. Depending on the dose and the specific seizure model, it can exert both pro- and anti-convulsant effects.[1][2] Its ability to induce LTD suggests a potential mechanism for dampening hyperexcitability in epileptic circuits.[9]
Neurodegenerative Disorders
In models of neurodegeneration, such as Alzheimer's disease, the modulation of synaptic plasticity by this compound is of significant interest. It has been suggested to have potential cognitive-enhancing effects in the context of memory impairment associated with ischemia or hypoxia.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Electrophysiology in Hippocampal Slices
This protocol describes the induction of this compound-mediated LTD in the CA1 region of the hippocampus.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
This compound stock solution (e.g., 10 mM in water).
-
Hippocampal slice preparation setup (vibratome, dissection tools).
-
Electrophysiology rig (amplifier, digitizer, recording chamber, electrodes).
Procedure:
-
Prepare acute hippocampal slices (300-400 µm) from rodents.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min.
-
Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating Schaffer collaterals.
-
Apply this compound (e.g., 50-100 µM) to the bath for a defined period (e.g., 5-10 minutes).[4][9]
-
Wash out the drug and continue recording fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD.[4]
-
Analyze the data by normalizing the fEPSP slope to the baseline period.
Experimental Workflow: Electrophysiological Recording
Caption: Workflow for DHPG-induced LTD experiment.
Calcium Imaging in Cultured Neurons
This protocol outlines the measurement of intracellular calcium changes in response to this compound.
Materials:
-
Primary neuronal cultures on glass coverslips.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution.
-
Inverted fluorescence microscope with a digital camera.
Procedure:
-
Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[10][11]
-
Wash cultured neurons once with HBSS.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[10][12]
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration and record the changes in fluorescence intensity over time.
-
Analyze the data by measuring the change in fluorescence (ΔF/F0), where F0 is the baseline fluorescence.
Audiogenic Seizure Model in Fragile X Mice
This protocol describes the assessment of seizure susceptibility in Fmr1 knockout mice.
Materials:
-
Fmr1 knockout mice and wild-type littermates.
-
A sound-attenuating chamber equipped with a high-frequency acoustic stimulus generator (e.g., a bell or siren producing ~120 dB).
-
Video recording equipment.
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Place the mouse in the center of the seizure chamber.
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds).[7]
-
Record the behavioral response of the mouse, scoring the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic-clonic seizures, respiratory arrest).[7][13]
-
To test the effect of this compound, administer the compound via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection) at a specified time before the seizure induction.
-
Compare the seizure scores between treated and vehicle control groups.
Logical Relationships and Drug Discovery
The role of this compound as a selective agonist provides a foundation for screening and developing novel modulators of group I mGluRs for therapeutic purposes.
Logical Relationship Diagram
Caption: Role of DHPG in neurological disorders.
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the complex roles of group I mGluRs in both normal brain function and in the pathophysiology of a wide range of neurological disorders. The detailed information and protocols provided in this guide are intended to support ongoing research and the development of novel therapeutic strategies targeting this critical signaling pathway. The continued investigation into the nuanced effects of compounds like this compound will undoubtedly pave the way for new treatments for debilitating neurological conditions.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 11. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Basic Neuropharmacology of (S)-3,5-DHPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-dihydroxyphenylglycine, commonly known as (S)-3,5-DHPG, is a synthetic amino acid derivative that has been instrumental in elucidating the physiological and pathophysiological roles of group I metabotropic glutamate receptors (mGluRs). As a selective agonist for this receptor subgroup, which includes mGluR1 and mGluR5, this compound has become an invaluable pharmacological tool in neuroscience research.[1][2] Its ability to modulate synaptic plasticity, neuronal excitability, and various signaling cascades has implicated group I mGluRs in a range of neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and neuronal injury.[1][2] This technical guide provides a comprehensive overview of the basic neuropharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, associated signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound selectively binds to and activates group I metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] The agonist activity resides exclusively in the (S)-enantiomer.[1] Some studies suggest that this compound may act as a partial agonist at mGluR1a and mGluR5a subtypes in both neurons and astrocytes.[1] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[4] This initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC).[4][5]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing a comparative overview of its binding affinity and functional potency at group I mGluR subtypes.
Table 1: Binding Affinity of this compound at Group I mGluRs
| Receptor Subtype | Ki (μM) | Radioligand | Preparation | Reference |
| mGluR1a | 0.9 | [3H]Quisqualate | Recombinant | [6] |
| mGluR5a | 3.9 | [3H]Quisqualate | Recombinant | [6] |
Table 2: Functional Potency of this compound (Phosphoinositide Hydrolysis)
| Receptor Subtype | EC50 (μM) | Cell Line | Reference |
| mGluR1 | 6.6 | Recombinant | [7] |
| mGluR5 | 2 | Recombinant | [7] |
| mGluR3 | 106 | Recombinant | [7] |
| mGluR2, 4, 7, 8 | >1000 | Recombinant | [7] |
Signaling Pathways
Activation of group I mGluRs by this compound initiates a well-characterized signaling cascade. The primary pathway involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.[8][9] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5][10] These signaling events have profound effects on neuronal function, including the modulation of ion channels and the induction of synaptic plasticity.[1]
This compound-activated Gq signaling pathway.
Role in Synaptic Plasticity
This compound has been shown to induce both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, depending on the experimental conditions.[1] This dual role highlights the complex involvement of group I mGluRs in synaptic plasticity. DHPG-induced LTD is a well-studied phenomenon, particularly in the hippocampus, and is often used as a model for understanding the molecular mechanisms of synaptic weakening.
Role of this compound in synaptic plasticity.
Experimental Protocols
Radioligand Binding Assay for mGluRs
This protocol describes a competitive binding assay to determine the affinity of this compound for mGluR1a using [3H]L-quisqualic acid as the radioligand.[11][12][13]
1. Membrane Preparation:
-
Culture Sf9 insect cells expressing recombinant human mGluR1a.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (10-20 µg of protein).
-
50 µL of [3H]L-quisqualic acid (final concentration ~20 nM).
-
50 µL of assay buffer (50 mM HEPES, pH 7.4, 10 mM CaCl2).
-
50 µL of either buffer (for total binding), a high concentration of a non-labeled ligand like L-glutamate (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for DHPG-Induced LTD
This protocol outlines the steps for inducing and recording this compound-induced LTD in hippocampal CA1 pyramidal neurons in acute brain slices.[14][15][16][17]
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution (composition in mM: e.g., 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF (composition in mM: e.g., 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgCl2, 2 CaCl2) and allow them to recover for at least 1 hour at room temperature.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution (composition in mM: e.g., 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH).
3. Whole-Cell Recording:
-
Approach a CA1 pyramidal neuron with the patch pipette and apply positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron in voltage-clamp mode at a holding potential of -70 mV.
4. LTD Induction and Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of EPSCs for 10-20 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
Apply this compound (e.g., 50-100 µM) to the bath for 5-10 minutes.
-
Wash out the DHPG and continue to record EPSCs for at least 30-60 minutes.
-
A persistent depression of the EPSC amplitude following DHPG application indicates the induction of LTD.
5. Data Analysis:
-
Measure the amplitude of the recorded EPSCs.
-
Normalize the EPSC amplitudes to the average baseline amplitude.
-
Plot the normalized EPSC amplitude over time to visualize the induction and expression of LTD.
-
Quantify the magnitude of LTD as the percentage depression of the EPSC amplitude at a specific time point after DHPG washout (e.g., 30 minutes).
Experimental Workflow
The characterization of a novel GPCR agonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional assays and in vivo experiments.
General experimental workflow for GPCR agonist characterization.
Conclusion
This compound remains a cornerstone in the study of group I metabotropic glutamate receptors. Its selective agonism provides a powerful means to dissect the intricate signaling pathways and physiological functions mediated by mGluR1 and mGluR5. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and further investigate the neuropharmacology of this important compound and the broader implications of group I mGluR modulation in the central nervous system.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 8. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase C phosphorylation of the metabotropic glutamate receptor mGluR5 on Serine 839 regulates Ca2+ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. jneurosci.org [jneurosci.org]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
Methodological & Application
Protocol for Preparing (S)-3,5-DHPG Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) solutions for use in in vitro experiments. This compound is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, making it a valuable tool for studying the physiological roles of these receptors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Molecular Weight | 183.16 g/mol |
| Formula | C₈H₉NO₄ |
| CAS Number | 162870-29-3 |
| Purity | ≥98%[1] |
| Appearance | Crystalline solid[1] |
| Solubility (Water) | Soluble up to 50 mM |
| Solubility (DMSO) | Approximately 20 mg/mL[1] (approx. 109 mM) |
| Solubility (PBS, pH 7.2) | Approximately 20 mg/mL[1] (approx. 109 mM) |
Stock Solution Preparation
Proper preparation of a concentrated stock solution is critical for ensuring the accuracy and reproducibility of in vitro experiments. It is recommended to prepare a high-concentration stock solution in either water or DMSO, which can then be diluted to the desired final concentration in the experimental buffer.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent) or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for 50 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 9.16 mg of this compound (Molecular Weight: 183.16 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, purified water to achieve a final concentration of 50 mM. In this example, add 1 mL of water.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]
-
Sterilization (Optional): If required for your specific application, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to protect the solid compound and its solutions from light.[3]
Note on DMSO Stock Solutions: If using DMSO as the solvent, follow a similar procedure. Be aware that the residual amount of DMSO in the final experimental solution should be kept to a minimum, as it can have physiological effects.[1]
Working Solution Preparation
The final concentration of this compound used in in vitro experiments will vary depending on the specific assay and cell type. A common concentration used to induce Group I mGluR-dependent long-term depression (LTD) in acute brain slices is 50 µM.
Protocol for Preparing a 50 µM Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in the desired experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). For example, to prepare 1 mL of a 50 µM working solution from a 50 mM stock, add 1 µL of the stock solution to 999 µL of the experimental buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[2][3] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway of this compound
This compound is a selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5).[4][5] These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/G11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ).[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4][5] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[6]
Caption: this compound signaling pathway.
Stability and Storage
This compound is sensitive to air and light.[1][3] The solid compound should be stored desiccated at -20°C and is stable for at least 6 months under these conditions.[3] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is important to note that the compound rapidly decomposes in alkaline solutions.[3] To ensure experimental consistency, it is crucial to prepare fresh working solutions on the day of use and to avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2][3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 4. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-3,5-DHPG to Hippocampal Slice Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the application of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs), to hippocampal slice cultures. These protocols are intended for researchers investigating synaptic plasticity, neuronal signaling, and the effects of novel therapeutic agents on hippocampal circuitry.
Introduction
This compound is a widely used pharmacological tool to induce chemical long-term depression (LTD) of synaptic transmission in the hippocampus.[1][2] This process is crucial for understanding the molecular mechanisms underlying learning, memory, and various neurological disorders.[3] this compound activates both mGluR1 and mGluR5 subtypes, initiating a cascade of intracellular signaling events that ultimately lead to a persistent reduction in synaptic strength.[4][5] The protocols outlined below detail methods for the preparation of both organotypic and acute hippocampal slice cultures and the subsequent application of this compound to induce and measure LTD.
Data Presentation
The following tables summarize quantitative data from published studies on the effects of this compound application on hippocampal slices.
Table 1: Electrophysiological Effects of this compound-Induced LTD
| Parameter | This compound Concentration & Duration | Resulting Depression of Synaptic Response (% of baseline) | Change in Paired-Pulse Facilitation (PPF) | Reference |
| fEPSP Slope | 100 µM for 10 min | 61.3 ± 4.9% | Not Reported | [6] |
| fEPSP Slope | 30 µM for 10 min (in acute slices) | 71 ± 4% | Increased | [7] |
| fEPSP Slope | 100 µM for 10 min (in acute slices) | 77 ± 7% | No Change | [7] |
| EPSC Amplitude | 30 µM for 20 min | 56 ± 11% | Increased | [8] |
| EPSC Amplitude | 100 µM | Reversible depression to 16.1 ± 3.5% | Not Reported | [9] |
Table 2: Pharmacological Modulation of this compound-Induced LTD
| Modulator | Target | Effect on DHPG-LTD | Reference |
| LY367385 | mGluR1 Antagonist | No effect on induction | [2][4] |
| MPEP | mGluR5 Antagonist | Blocks induction | [4] |
| AP5 | NMDA Receptor Antagonist | Can reduce LTD under certain conditions | [1] |
| Anisomycin | Protein Synthesis Inhibitor | Prevents persistent LTD | [5] |
| U73122 | PLC Inhibitor | No effect | [10] |
| Ro318220 | PKC Inhibitor | No effect | [11] |
| Okadaic Acid | Protein Phosphatase 1/2A Inhibitor | Facilitates LTD | [11] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol describes the preparation of organotypic hippocampal slice cultures using the interface method, which allows for long-term maintenance of the tissue architecture.
Materials:
-
P6-P9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (containing MEM, horse serum, and supplements)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Preparation: Prepare sterile dissection and culture media. Place culture plates with media and inserts in a humidified incubator at 37°C and 5% CO2.
-
Dissection: Anesthetize and decapitate the pup. Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Hippocampal Isolation: Under a stereomicroscope, isolate the hippocampi from both hemispheres.
-
Slicing: Transfer the hippocampi to the stage of a vibratome or tissue chopper and cut 350-400 µm thick transverse slices.
-
Culture: Carefully transfer individual slices onto the Millicell culture inserts in the six-well plates.
-
Incubation: Return the plates to the incubator. Change the culture medium every 2-3 days. Slices are typically ready for experiments after 7-14 days in vitro.
Protocol 2: Preparation of Acute Hippocampal Slices
This protocol is for the preparation of acute hippocampal slices for immediate electrophysiological recording.
Materials:
-
Adult mouse or rat
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2
-
Sucrose-based slicing solution
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal and perform transcardial perfusion with ice-cold sucrose-based slicing solution.
-
Brain Extraction: Rapidly remove the brain and immerse it in the ice-cold slicing solution.
-
Slicing: Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or horizontal slices in the ice-cold slicing solution.
-
Recovery: Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.
-
Maintenance: After the initial recovery period, maintain the slices at room temperature in continuously oxygenated aCSF until recording.
Protocol 3: Application of this compound and Electrophysiological Recording
This protocol describes the application of this compound to induce LTD and the electrophysiological methods to measure it.
Materials:
-
Prepared hippocampal slice (organotypic or acute)
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)
Procedure:
-
Slice Placement: Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After allowing the slice to equilibrate, record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
DHPG Application: Switch the perfusion to aCSF containing the desired concentration of this compound (typically 50-100 µM) for a defined period (typically 5-10 minutes).
-
Washout and Recording: After the application period, switch back to the standard aCSF and continue recording for at least 60 minutes to observe the induction and stabilization of LTD.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-DHPG baseline to quantify the magnitude of LTD.
Visualizations
Signaling Pathways
Caption: Signaling cascade initiated by this compound in hippocampal neurons.
Experimental Workflow
Caption: Workflow for inducing and measuring DHPG-LTD in hippocampal slices.
References
- 1. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHPG-induced LTD in area CA1 of juvenile rat hippocampus; characterisation and sensitivity to novel mGlu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein phosphatase inhibitors facilitate DHPG-induced LTD in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3,5-DHPG in Chemical Long-Term Potentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-3,5-Dihydrophenylglycine (DHPG), a selective agonist for Group I metabotropic glutamate receptors (mGluRs), is a valuable pharmacological tool for investigating synaptic plasticity. While classically associated with the induction of long-term depression (LTD), under specific conditions, (S)-3,5-DHPG can facilitate or "prime" long-term potentiation (LTP), a cellular correlate of learning and memory. This application note provides detailed protocols for utilizing this compound to facilitate LTP, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. While high-frequency electrical stimulation is a standard method for inducing LTP, chemical LTP (cLTP) protocols offer advantages in dissecting the underlying molecular mechanisms. This compound does not typically induce LTP when applied alone. Instead, it acts as a "priming" agent, lowering the threshold for LTP induction by otherwise sub-threshold electrical stimuli, such as weak theta-burst stimulation (TBS). This priming effect is crucial for understanding the modulatory role of mGluRs in synaptic plasticity and memory formation.[1][2]
The facilitation of LTP by this compound is primarily mediated by the activation of Group I mGluRs (mGluR1 and mGluR5).[3] This activation triggers a cascade of intracellular signaling events, most notably the stimulation of local protein synthesis from pre-existing messenger RNA (mRNA), which is essential for the persistent phase of LTP.[1]
Data Presentation
The following tables summarize quantitative data from key studies on the facilitation of LTP by this compound.
| Parameter | This compound Concentration | Duration of Application | Brain Region | Stimulation Protocol | Resulting Potentiation (% of Baseline) | Reference |
| fEPSP Slope | 100 µM | 10 minutes | Rat Prelimbic Cortex | Theta-Burst Stimulation (TBS) | 147 ± 12% | [2][4] |
| Population Spike | 100 µM | 10 minutes | Rat Prelimbic Cortex | Theta-Burst Stimulation (TBS) | ~147% | [2][4] |
| fEPSP Slope (Priming) | 20 µM | 10 minutes | Rat Hippocampus (CA1) | Weak TBS (0.5 TBS) | 40 ± 6% (vs. 19 ± 1% for TBS alone) | [5] |
| fEPSP Slope (Priming) | Not specified | 10 minutes | Rat Hippocampus (CA1) | Mild High-Frequency Stim. | 41% (vs. 21% for HFS alone) | [1] |
Table 1: Quantitative data on the facilitation of Long-Term Potentiation (LTP) by this compound.
| Condition | Change in Protein Synthesis (% of Control) | Brain Region | Reference |
| This compound (20 µM) application | 17 ± 3% increase | Rat Hippocampal Slices | [5] |
| This compound (20 µM) + Emetine | 78 ± 15% reduction of the DHPG-induced increase | Rat Hippocampal Slices | [5] |
Table 2: Effect of this compound on protein synthesis.
Experimental Protocols
Protocol 1: Facilitation of Theta-Burst Stimulation (TBS)-Induced LTP in Rat Prelimbic Cortex Slices
This protocol is adapted from studies demonstrating that co-application of this compound with a sub-threshold TBS can induce robust LTP.[2][4]
1. Slice Preparation: a. Prepare 400 µm thick coronal slices of the rat prelimbic cortex in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). b. aCSF composition (in mM): 125 NaCl, 3.2 KCl, 26 NaHCO₃, 1.2 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 10 D-glucose. c. Allow slices to recover for at least 1 hour in a submerged chamber with continuously oxygenated aCSF at room temperature.
2. Electrophysiological Recording: a. Transfer a slice to a recording chamber perfused with oxygenated aCSF at 31-33°C. b. Place a stimulating electrode in layer II and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline recording for at least 20-30 minutes with single test pulses delivered at a low frequency (e.g., 0.05 Hz).
3. LTP Induction: a. Apply a sub-threshold Theta-Burst Stimulation (TBS) protocol that does not consistently induce LTP on its own (e.g., 5 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval). b. In a separate group of slices, co-apply this compound (100 µM) to the perfusion bath for 10 minutes. c. During the this compound application, deliver the same sub-threshold TBS protocol. d. After the 10-minute DHPG application, wash out the drug with normal aCSF.
4. Data Analysis: a. Continue recording fEPSPs for at least 60 minutes post-TBS. b. Measure the slope of the fEPSP and express it as a percentage of the pre-stimulation baseline. c. A significant and sustained increase in the fEPSP slope indicates the induction of LTP.
Protocol 2: Priming of Weak TBS-Induced LTP in Rat Hippocampal Slices
This protocol demonstrates the "priming" effect of this compound, where its application prior to a weak stimulation enhances the resulting LTP.[5]
1. Slice Preparation: a. Prepare 400 µm thick transverse slices of the rat hippocampus in ice-cold, oxygenated aCSF. b. aCSF composition is the same as in Protocol 1. c. Allow slices to recover for at least 1 hour.
2. Electrophysiological Recording: a. Transfer a slice to a recording chamber and place stimulating and recording electrodes in the Schaffer collateral-commissural pathway and the stratum radiatum of the CA1 region, respectively. b. Establish a stable baseline recording for at least 30 minutes.
3. LTP Priming and Induction: a. Perfuse the slice with this compound (20 µM) for 10 minutes. b. After the 10-minute application, wash out the DHPG with normal aCSF. c. 20 minutes after the washout of DHPG, deliver a weak TBS protocol (e.g., 5 bursts of 5 pulses at 100 Hz, with a 200 ms inter-burst interval).
4. Data Analysis: a. Monitor the fEPSP slope for at least 60 minutes following the weak TBS. b. Compare the magnitude and persistence of the potentiation to control slices that received only the weak TBS without DHPG priming.
Visualizations
Signaling Pathway for this compound-Facilitated LTP
Caption: Signaling cascade for this compound-facilitated LTP.
Experimental Workflow for DHPG-Facilitated LTP
Caption: Experimental workflow for inducing LTP facilitated by this compound.
References
- 1. Priming of long-term potentiation induced by activation of metabotropic glutamate receptors coupled to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Group I mGluR agonist DHPG facilitates the induction of LTP in rat prelimbic cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal Quantitative Proteomics of mGluR-induced Protein Translation and Phosphorylation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microinjection of (S)-3,5-DHPG in Rodent Brains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo microinjection of (S)-3,5-dihydroxyphenylglycine (DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs), in rodent models. This technique is pivotal for investigating the roles of mGluR1 and mGluR5 in various physiological and pathological processes within the central nervous system.
(S)-3,5-DHPG is a critical pharmacological tool used to explore synaptic plasticity, nociception, and neurodegenerative diseases.[1][2] Its precise delivery into specific brain regions via stereotaxic microinjection allows for the localized activation of group I mGluRs, enabling detailed study of their downstream signaling cascades and behavioral consequences.
Signaling Pathways of this compound
Activation of group I mGluRs (mGluR1 and mGluR5) by this compound initiates a well-characterized signaling cascade. These Gq-protein coupled receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][3] The subsequent increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[3] This pathway can modulate a wide array of cellular processes, including gene expression and synaptic plasticity.[1][2]
Experimental Protocols
I. Preparation of this compound Solution
-
Reagent : this compound powder.
-
Solvent : Prepare a stock solution in sterile, artificial cerebrospinal fluid (aCSF) or 0.9% saline. The solubility can be enhanced by gentle warming and sonication. For some applications, a small percentage of DMSO may be used, followed by dilution in saline.
-
Concentration : The final concentration will depend on the target brain region and the specific experimental goals. Concentrations ranging from nanomolar to millimolar have been reported in the literature. It is recommended to perform dose-response studies to determine the optimal concentration for your experiment.
-
Storage : Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration with sterile aCSF or saline. Filter the final solution through a 0.22 µm syringe filter before use to ensure sterility.
II. Stereotaxic Microinjection Procedure
This protocol outlines the steps for delivering this compound to a specific brain region in an anesthetized rodent. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthesia machine with isoflurane
-
Stereotaxic frame
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Microinjection pump (e.g., Nanoject)
-
Glass micropipettes or Hamilton syringe
-
This compound solution
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia : Anesthetize the rodent using isoflurane (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Animal Preparation : Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Incision : Clean the surgical area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.
-
Bregma Identification and Targeting : Identify and level the skull by adjusting the positions of bregma and lambda to be in the same horizontal plane. Use a rodent brain atlas to determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.
-
Craniotomy : Mark the target coordinates on the skull and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Microinjection :
-
Load the microinjection pipette or syringe with the this compound solution.
-
Slowly lower the pipette/needle to the predetermined dorsal-ventral coordinate.
-
Infuse the solution at a slow and constant rate (e.g., 100-200 nL/min) to allow for diffusion and minimize tissue damage.
-
After the infusion is complete, leave the pipette in place for an additional 5-10 minutes to prevent backflow upon withdrawal.
-
Slowly retract the pipette.
-
-
Closure and Recovery : Suture the scalp incision. Administer post-operative analgesics as per your approved protocol. Monitor the animal during recovery on a heating pad until it is ambulatory.
References
Application Notes and Protocols for Electrophysiological Recordings with (S)-3,5-DHPG
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for utilizing (S)-3,5-dihydroxyphenylglycine (DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs), in electrophysiological experiments. The focus is on its application in inducing and modulating synaptic plasticity in brain slices.
(S)-3,5-DHPG is a crucial pharmacological tool for investigating the roles of mGluR1 and mGluR5 in synaptic transmission and plasticity.[1][2][3] Its application can induce various forms of synaptic plasticity, including long-term depression (LTD), and can also modulate neuronal excitability.[2][3][4] The protocols outlined below are designed for whole-cell patch-clamp and extracellular field potential recordings in acute hippocampal slices, a common preparation for studying these phenomena.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound application in electrophysiological studies, compiled from various sources.
Table 1: this compound Application Parameters for Induction of Long-Term Depression (LTD)
| Parameter | Value | Brain Region | Species | Recording Method | Reference |
| Concentration | 30 µM | Hippocampal CA1 | Rat | Whole-cell patch-clamp | [5][6] |
| 100 µM | Hippocampal CA1 | Rat | Grease-gap, Field EPSP | [7][8][9] | |
| Application Time | 5 min | Hippocampal CA1 | Rat | Whole-cell patch-clamp | [5][8] |
| 10 min | Hippocampal CA1 | Rat | Field EPSP | [7][9] | |
| 20 min | Hippocampal CA1 | Rat | Whole-cell patch-clamp | [6] | |
| Resulting LTD | ~29% depression | Hippocampal CA1 | Rat | Field EPSP | [7] |
| ~44% depression | Hippocampal CA1 | Rat | Whole-cell patch-clamp | [6] | |
| ~23-29% depression | Hippocampal CA1 | Rat | Field EPSP | [5] |
Table 2: Effects of this compound on Neuronal and Synaptic Properties
| Parameter | This compound Effect | Concentration | Brain Region | Species | Reference |
| Membrane Potential | Depolarization | 50 µM | Peri-locus coeruleus | Mouse | [4] |
| Depolarization | 100 µM | Peri-locus coeruleus | Mouse | [4] | |
| Paired-Pulse Facilitation (PPF) | Increase | 30 µM | Hippocampal CA1 | Rat | [6] |
| Increase | 30 µM | Hippocampal CA1 | Rat | [5] | |
| mEPSC Frequency | Decrease | 30 µM | Hippocampal CA1 | Rat | [5] |
| LTP Priming | Enhancement of subsequent LTP | 20 µM | Hippocampal CA1 | Rat | [10] |
| Depotentiation | Reversal of established LTP | 10 µM | Hippocampal CA1 | Rat | [11] |
Experimental Protocols
Protocol 1: Induction of DHPG-Mediated Long-Term Depression (DHPG-LTD) in Hippocampal Slices
This protocol describes the induction of LTD in the CA1 region of the hippocampus using bath application of this compound.
1. Acute Brain Slice Preparation:
-
Anesthetize a young adult rat (e.g., Sprague Dawley, P21-P35) following institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing solution.
-
Slicing Solution Composition (in mM): Sucrose 210, KCl 2.5, NaH₂PO₄ 1.25, NaHCO₃ 26, D-Glucose 10, MgCl₂ 7, CaCl₂ 0.5.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ and 5% CO₂ at 32-34°C for at least 30 minutes.
-
Subsequently, maintain slices at room temperature (22-25°C) for at least 1 hour before recording.
-
aCSF Composition (in mM): NaCl 124, KCl 3.2, NaH₂PO₄ 1.25, NaHCO₃ 26, D-Glucose 10, MgCl₂ 1, CaCl₂ 2.[10]
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 ml/min) at 30 ± 2°C.[12]
-
For Field Recordings: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
For Whole-Cell Recordings: Visualize CA1 pyramidal neurons using DIC microscopy.
-
Pull patch pipettes from borosilicate glass (3-7 MΩ resistance).
-
Internal Solution Composition (in mM): K-Gluconate 130, KCl 10, HEPES 10, Mg-ATP 4, Na-GTP 0.4, EGTA 0.5. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
-
Obtain a gigaohm seal (>1 GΩ) and establish the whole-cell configuration.[13][14][15]
-
In voltage-clamp mode, hold the neuron at -70mV.[12]
-
3. DHPG-LTD Induction:
-
Record a stable baseline of synaptic responses (evoked fEPSPs or EPSCs) for at least 10-20 minutes at a low stimulation frequency (e.g., 0.05-0.1 Hz).
-
Prepare a stock solution of this compound in water.[6]
-
Switch the perfusion to aCSF containing this compound (e.g., 50-100 µM) for a defined period (e.g., 5-10 minutes).[5][7][8][9]
-
After DHPG application, wash out the drug by switching back to standard aCSF.
-
Continue recording synaptic responses for at least 40-60 minutes to monitor the induction and expression of LTD.[12]
4. Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the responses to the average of the baseline recording period.
-
Quantify LTD as the percentage depression of the synaptic response 30-40 minutes after DHPG washout compared to baseline.
Signaling Pathways and Workflows
This compound Signaling Pathway in Neurons
Caption: Signaling cascade initiated by this compound binding to group I mGluRs.
Experimental Workflow for DHPG-LTD Studies
Caption: Step-by-step workflow for an electrophysiological DHPG-LTD experiment.
Logical Relationship of DHPG Effects on Synaptic Plasticity
Caption: The effect of this compound on synaptic plasticity depends on the initial state of the synapse.
References
- 1. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 6. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]
- 11. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for Calcium Imaging Experiments Using (S)-3,5-DHPG Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting calcium imaging experiments using (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs). The protocols outlined below are intended for studying intracellular calcium dynamics in various cell types, including neurons and astrocytes, both in cell culture and acute tissue preparations.
Introduction
This compound is a widely used pharmacological tool to investigate the activation of group I mGluRs, which consist of mGluR1 and mGluR5 subtypes.[1][2][3] These receptors are coupled to Gq-proteins and their activation leads to the stimulation of phospholipase C (PLC), initiating the phosphoinositide hydrolysis cascade.[2][3] This signaling pathway ultimately results in the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum and can also influence calcium entry through plasma membrane channels.[1][2][3] Monitoring these DHPG-induced calcium transients provides valuable insights into the functional status of group I mGluRs and their downstream signaling pathways, which are implicated in numerous physiological and pathological processes, including synaptic plasticity, neurodevelopment, and neurodegenerative diseases.[1][2][3]
Signaling Pathway
Activation of group I mGluRs by this compound initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. The key steps are:
-
This compound Binding: The agonist binds to and activates mGluR1 and/or mGluR5.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq subunit of the heterotrimeric G-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Receptor Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).
-
Calcium Release: The binding of IP3 opens the IP3 receptor channels, leading to the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid increase in intracellular calcium concentration.
References
Application Notes and Protocols for (S)-3,5-DHPG in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are critical modulators of synaptic plasticity and neuronal excitability. In primary neuronal cell culture, this compound is an invaluable pharmacological tool to investigate a range of cellular processes, including long-term depression (LTD), long-term potentiation (LTP), intracellular calcium signaling, and the regulation of protein synthesis and ion channel function.[1][2][3] Its application allows for the precise dissection of mGluR-dependent signaling pathways implicated in learning, memory, and various neurological disorders.[1][2]
Mechanism of Action
Activation of group I mGluRs by this compound initiates a canonical signaling cascade involving the activation of phospholipase C (PLC).[1][2][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1][2][4] The subsequent rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a multitude of downstream cellular effects. These include the modulation of ion channels, regulation of gene expression, and dynamic changes in the trafficking of AMPA and NMDA receptors, which underlie synaptic plasticity.[1][2][5]
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for various this compound applications in primary neuronal cultures.
| Application | This compound Concentration | Incubation Time | Cell Type | Key Findings | Reference(s) |
| Induction of Chemical LTD | 30 µM | 10 min | Rat Hippocampal Slices | NMDAR-dependent presynaptic LTD | [4] |
| 100 µM | 5-10 min | Rat Hippocampal Slices | NMDAR-independent postsynaptic LTD | [4][6][7][8] | |
| 200 µM | 5 min | Mouse Cortical Neurons | Long-lasting reduction in mEPSC amplitude | [1] | |
| AMPA Receptor Internalization | 100 µM | 5-30 min | Rat Hippocampal Neurons | Protein synthesis-dependent decrease in surface GluA1 | [3][9][10] |
| Intracellular Calcium Imaging | 1 µM - 200 µM | 30 s - 5 min | Mouse Cortical & Hippocampal Neurons | Rapid and sustained increase in cytosolic Ca²⁺ | [1][11] |
| Protein Synthesis Studies | 100 µM | 5 min stimulation, analysis up to 90 min post-stimulation | Cultured Hippocampal Neurons | Induction of de novo protein synthesis | [5][12] |
| Chronic Activation Studies | 100 µM | 24 hours | Primary Cortical Neuron Cultures | Refinement of neural network activity | [13] |
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Depression (LTD) and Analysis of AMPA Receptor Internalization
This protocol describes the induction of chemical LTD in primary cortical neurons using this compound, followed by immunocytochemical analysis of AMPA receptor (GluA1 subunit) internalization.
Materials:
-
Primary cortical neurons (cultured for 12-14 days in vitro)
-
This compound stock solution (100 mM in sterile water)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-GluA1 (N-terminus)
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit (for surface receptors), Alexa Fluor 594 goat anti-rabbit (for internalized receptors)
-
Mounting medium with DAPI
Procedure:
-
Baseline Surface Receptor Labeling:
-
Place culture dishes on ice to inhibit membrane trafficking.
-
Wash cells twice with ice-cold PBS.
-
Incubate neurons with a primary antibody against an extracellular epitope of the GluA1 subunit (diluted in blocking buffer) for 1 hour at 4°C.
-
Wash three times with ice-cold PBS to remove unbound antibody.
-
-
DHPG Treatment:
-
Warm the culture medium to 37°C.
-
Prepare a working solution of 100 µM this compound in pre-warmed culture medium.
-
Aspirate the PBS and add the DHPG-containing medium to the cells.
-
Incubate for 5 minutes at 37°C in a CO2 incubator.
-
For control wells, add culture medium without DHPG.
-
-
Induction of Internalization:
-
After the 5-minute incubation, wash the cells three times with warm PBS to remove the DHPG.
-
Add fresh, pre-warmed culture medium and return the cells to the 37°C incubator for 15-30 minutes to allow for receptor internalization.
-
-
Labeling of Surface Receptors:
-
Fix the cells with 4% PFA for 15 minutes at room temperature without permeabilization.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (to label the remaining surface receptors) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Labeling of Internalized Receptors:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 594-conjugated secondary antibody (to label the internalized receptors) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of surface (green) and internalized (red) GluA1 puncta along dendrites. The ratio of red to green fluorescence provides a measure of receptor internalization.
-
Protocol 2: Measurement of Intracellular Calcium Dynamics
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Primary hippocampal neurons (cultured on glass coverslips)
-
Fura-2 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in calcium-free HBSS.
-
Aspirate the culture medium from the coverslips and wash once with calcium-free HBSS.
-
Incubate the neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with HBSS containing 2 mM CaCl2 and incubate for a further 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with HBSS containing 2 mM CaCl2.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
-
DHPG Application:
-
Switch the perfusion solution to one containing the desired concentration of this compound (e.g., 100 µM).
-
Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for individual cells over time.
-
The peak amplitude and duration of the calcium transient can be quantified and compared between control and DHPG-treated cells.
-
Concluding Remarks
This compound is a cornerstone pharmacological agent for the study of group I mGluR function in primary neuronal cultures. The protocols and data presented here provide a framework for investigating the diverse roles of these receptors in synaptic plasticity and neuronal signaling. Careful consideration of agonist concentration, duration of application, and the developmental stage of the cultured neurons is crucial for obtaining reproducible and physiologically relevant results. These application notes are intended to serve as a guide for researchers to design and execute experiments that will further elucidate the complex roles of metabotropic glutamate receptors in neuronal function and disease.
References
- 1. Store-Operated Calcium Entry Is Required for mGluR-Dependent Long Term Depression in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Local Protein Synthesis and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid translation of Arc/Arg3.1 selectively mediates mGluR dependent LTD through persistent increases in AMPAR endocytosis rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temporal Quantitative Proteomics of mGluR-induced Protein Translation and Phosphorylation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Activation of Gp1 mGluRs Leads to Distinct Refinement of Neural Network Activity through Non-Canonical p53 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of (S)-3,5-DHPG in Xenopus oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are crucial in modulating synaptic transmission and neuronal excitability.[4] The Xenopus laevis oocyte expression system is a robust and reliable platform for the functional characterization of mGluRs due to their large size, which facilitates microinjection of cRNA and subsequent electrophysiological recordings.[5][6][7] Upon activation by agonists like this compound, group I mGluRs couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9][10] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, which in Xenopus oocytes, activates an endogenous calcium-activated chloride current (ICl(Ca)).[8][9][11] This current can be readily measured using the two-electrode voltage clamp (TEVC) technique, providing a functional readout of receptor activation.
These application notes provide a comprehensive protocol for generating a dose-response curve for this compound on mGluR1a and mGluR5a expressed in Xenopus oocytes.
Data Presentation
The following table summarizes the quantitative data for this compound and related compounds on group I mGluRs.
| Receptor | Agonist | Parameter | Value | Notes |
| mGluR1a | This compound | Ki | 0.9 µM | [12] |
| mGluR5a | This compound | Ki | 3.9 µM | [12] |
| mGluR1 | (RS)-3,5-DHPG | EC50 | 60 nM | Racemic mixture.[10] |
| mGluR1 / mGluR5 | This compound | EC50 | ≈ 10 µM | General value in neurons.[13] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for generating a dose-response curve.
Signaling Pathway
Caption: this compound signaling pathway in Xenopus oocytes.
Experimental Protocols
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting : Anesthetize a female Xenopus laevis frog by immersion in 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Defolliculation : Manually separate the ovarian lobes and treat with collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection : Manually select stage V-VI oocytes, rinse them thoroughly with Modified Barth's Saline (MBS) solution, and store them at 16-18°C.
-
cRNA Synthesis : Synthesize capped cRNA for the desired mGluR subtype (e.g., human mGluR1a or mGluR5a) from a linearized plasmid template using an in vitro transcription kit. Purify and quantify the cRNA.
-
Microinjection : Inject approximately 50 nL of cRNA solution (e.g., 0.5 - 1 ng per oocyte) into the cytoplasm of each oocyte.[14]
-
Incubation : Incubate the injected oocytes in MBS supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions :
-
Recording Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Agonist Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in water.[15] Store at -20°C.[3] Prepare fresh dilutions in recording solution on the day of the experiment.
-
-
Electrode Preparation : Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill them with 3 M KCl.
-
TEVC Setup : Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp : Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[16] Allow the membrane potential to stabilize.
Dose-Response Curve Generation
-
Establish Baseline : Perfuse the oocyte with ND96 solution until a stable baseline current is achieved.
-
Agonist Application : Apply increasing concentrations of this compound to the oocyte. A typical concentration range would span from 10 nM to 1 mM to encompass the expected EC50.
-
Recording : Record the peak inward current elicited by each concentration of this compound. The duration of application should be sufficient to reach a peak response (typically 30-60 seconds), followed by a washout period until the current returns to baseline. The washout duration will depend on the receptor desensitization and agonist dissociation rate.
-
Data Collection : Repeat the procedure for a sufficient number of oocytes (n ≥ 5) to ensure statistical power.
Data Analysis
-
Normalization : For each oocyte, normalize the peak current response at each this compound concentration to the maximal response obtained at a saturating concentration.
-
Curve Fitting : Plot the normalized response against the logarithm of the agonist concentration. Fit the data to the Hill equation: Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) where X is the logarithm of the agonist concentration.
-
Parameter Determination : From the fitted curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient (nH), which provides information about the steepness of the curve and potential cooperativity of binding.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 4. Microtransplantation of Postmortem Native Synaptic mGluRs Receptors into Xenopus Oocytes for Their Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Glutamate receptors expressed in Xenopus oocytes: Studies in function " by William Bruce McVaugh [digitalcommons.library.tmc.edu]
- 6. The metabotropic glutamate receptor mGluR5 is endocytosed by a clathrin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabotropic glutamate receptors activate G-protein-coupled inwardly rectifying potassium channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. nips.ac.jp [nips.ac.jp]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
Methods for Studying Protein Synthesis with (S)-3,5-DHPG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-Dihydrophenylglycine (DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that play a crucial role in synaptic plasticity, learning, and memory.[2][3] A key downstream effect of group I mGluR activation by DHPG is the modulation of protein synthesis, a fundamental process for long-lasting changes in neuronal function.[4][5] These application notes provide detailed protocols for studying the effects of (S)-3,5-DHPG on protein synthesis in neuronal cultures and tissue preparations.
The provided methodologies are essential for researchers in neuroscience and drug development investigating the mechanisms of synaptic plasticity, neurodegenerative diseases, and the efficacy of therapeutic compounds targeting mGluR pathways.
Signaling Pathways Activated by this compound
Activation of mGluR1 and mGluR5 by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] These initial events trigger downstream signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways.[7][8] Both the ERK and mTOR pathways converge on the regulation of translation initiation factors, such as the eukaryotic initiation factor 4E (eIF4E), ultimately leading to an increase in protein synthesis.[9]
Figure 1: Signaling pathway of this compound-induced protein synthesis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on protein synthesis and related signaling pathways from various studies. These values can serve as a reference for experimental design.
Table 1: Dose-Response of this compound on Protein Synthesis and Signaling
| Parameter | Concentration (µM) | Cell/Tissue Type | Effect | Reference |
| Protein Synthesis | 20 | Rat Hippocampal Synaptoneurosomes | ~1.9-fold increase | [10] |
| Protein Synthesis | 50 | Primary Hippocampal Neurons | Increased abundance of newly synthesized proteins | [9][11] |
| Protein Synthesis | 100 | Mouse Hippocampal Slices | Protein synthesis-dependent changes in protein expression | [12] |
| ERK1/2 Phosphorylation | 50 | Mouse Hippocampal Slices | ~3.6-fold increase | [13] |
| eIF2α Phosphorylation | 100 | Mouse Hippocampal Slices | Significant increase | [14] |
Table 2: Time-Course of this compound Effects
| Parameter | Time Point | Concentration (µM) | Cell/Tissue Type | Effect | Reference |
| Protein Synthesis | 5, 10, 20 min | 50 | Primary Hippocampal Neurons | Time-dependent increase in protein abundance | [9][11] |
| ERK1/2 Phosphorylation | 5 min | 50 | Mouse Hippocampal Slices | Peak phosphorylation | [13] |
| Arc Expression | 20 min | 50 | Mouse Hippocampal Slices | ~1.6-fold increase | [13] |
| GluA1 Expression | 20 min | 100 | Mouse Hippocampal Slices | Marked decrease | [12] |
| Spectrin Expression | 60 min | 50 | Mouse Hippocampal Slices | ~22% decrease | [13] |
Experimental Protocols
This section provides detailed protocols for three common methods to study protein synthesis: Surface Sensing of Translation (SUnSET), Puromycylation Assay, and [³⁵S]-Methionine Radiolabeling.
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal Quantitative Proteomics of mGluR-induced Protein Translation and Phosphorylation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assays Involving Systemic Administration of (S)-3,5-DHPG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays involving the systemic administration of (S)-3,5-dihydroxyphenylglycine (DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs). The information provided is intended to guide researchers in designing and conducting in vivo studies to investigate the behavioral effects of this compound.
Introduction
(S)-3,5-DHPG is a valuable pharmacological tool for probing the function of group I mGluRs, which include mGluR1 and mGluR5. These receptors are implicated in a variety of physiological and pathological processes in the central nervous system, including synaptic plasticity, learning and memory, anxiety, and pain perception.[1] Systemic administration of this compound allows for the investigation of its broad behavioral effects, providing insights into the systemic functions of group I mGluRs. Depending on the dose, this compound can either enhance or decrease excitatory postsynaptic potentials.[1] Under specific conditions, it can induce long-term depression (LTD) and long-term potentiation (LTP), cellular mechanisms thought to underlie learning and memory.[1]
Signaling Pathways of this compound
Systemic administration of this compound primarily targets group I mGluRs (mGluR1 and mGluR5). The activation of these G-protein coupled receptors initiates a downstream signaling cascade, predominantly through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, modulates a wide array of neuronal functions, ultimately leading to the observed behavioral changes.[2][3][4]
Quantitative Data from Behavioral Assays
The following tables summarize quantitative data from various behavioral assays involving the administration of this compound.
Table 1: Effects of this compound on Anxiety and Locomotor Activity
| Behavioral Assay | Species | Administration Route | Dose | Observed Effect |
| Open Field Test | Rat | Intracerebroventricular (i.c.v.) | 0.01 nmol | Increased number of bar approaches. No change in crossings or rearings. |
| Elevated Plus Maze | Rat | Intracerebroventricular (i.c.v.) | 1.0 nmol | In hypoxia-treated rats, increased entries into open and closed arms. |
Table 2: Effects of this compound on Learning and Memory
| Behavioral Assay | Species | Administration Route | Dose | Observed Effect |
| Passive Avoidance | Rat | Intracerebroventricular (i.c.v.) | 0.01, 0.1, 1.0 nmol | Improved consolidation at all doses. |
| Passive Avoidance | Rat | Intracerebroventricular (i.c.v.) | 0.01, 1.0 nmol | Improved retrieval. |
Table 3: Nociceptive and Other Behavioral Effects of this compound
| Behavioral Assay | Species | Administration Route | Dose | Observed Effect |
| Sustained Nociceptive Behaviors | Rat | Intrathecal | 25 nmol | Increased paw stamping, licking, and biting in models of neuropathic and inflammatory pain.[5] |
| Face-Washing Behavior | Mouse | Intracerebroventricular (i.c.v.) | 3-30 nmol | Induced characteristic face-washing behavior.[5] |
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess the effects of systemically administered this compound.
General Preparation for Systemic Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH, HCl)
-
Syringes and needles appropriate for the chosen route of administration (e.g., intraperitoneal, intravenous)
-
Animal scale
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in sterile saline or the chosen vehicle to the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Adjust the pH of the solution to physiological range (7.2-7.4) if necessary.
-
-
Dosing:
-
Weigh each animal to determine the precise volume of the drug solution to be administered.
-
Calculate the injection volume based on the desired dose (e.g., in mg/kg) and the concentration of the drug solution.
-
Administer the solution via the chosen systemic route (e.g., intraperitoneal injection). A control group receiving only the vehicle should always be included.
-
Open Field Test
Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Administer this compound or vehicle systemically as described in section 4.1.
-
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between animals to eliminate olfactory cues.
-
Analyze the video recordings for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming behavior
-
Elevated Plus Maze
Purpose: To assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Administer this compound or vehicle systemically.
-
After the pre-treatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set time (usually 5 minutes).
-
Record the session with a video camera.
-
At the end of the session, return the animal to its home cage.
-
Clean the maze thoroughly between trials.
-
Analyze the recordings for:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total distance traveled
-
Passive Avoidance Task
Purpose: To assess learning and memory, specifically fear-conditioned memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training/Acquisition Phase:
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Administer this compound or vehicle either before or immediately after the training, depending on whether the aim is to study effects on acquisition or consolidation.
-
-
Testing/Retrieval Phase:
-
24 hours after the training phase, place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive event.
-
If studying effects on retrieval, administer this compound or vehicle prior to the testing phase.
-
Conclusion
The systemic administration of this compound provides a powerful approach to investigate the role of group I mGluRs in complex behaviors. The protocols and data presented here offer a foundation for researchers to explore the potential of targeting these receptors for therapeutic interventions in a range of neurological and psychiatric disorders. Careful consideration of the dose, administration route, and timing relative to the behavioral test is crucial for obtaining reliable and interpretable results.
References
- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Face-washing behavior induced by the group I metabotropic glutamate receptor agonist this compound in mice is mediated by mGlu1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-3,5-DHPG-Induced Excitotoxicity in Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective group I metabotropic glutamate receptor (mGluR) agonist, (S)-3,5-DHPG, to induce excitotoxicity in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce excitotoxicity?
This compound is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3][4][5] It mimics the action of the neurotransmitter glutamate at these receptors. The excitotoxic effects of this compound are dose-dependent. At lower concentrations (e.g., 1-10 µM), it can be neuroprotective, while at higher concentrations (e.g., 100 µM or more), it can lead to neuronal cell death.[6]
Activation of group I mGluRs by this compound initiates a signaling cascade through Gq/G11 proteins, which activates phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8][10] The sustained elevation of intracellular Ca2+ and activation of downstream signaling pathways can lead to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.
Q2: What is the optimal concentration and incubation time for inducing excitotoxicity with this compound?
The optimal concentration and incubation time are highly dependent on the neuronal cell type (primary culture vs. cell line), developmental stage of the neurons, and the specific experimental endpoint being measured. It is crucial to perform a dose-response and time-course experiment for your specific model. However, based on published studies, a general starting point is:
-
Concentration: For inducing excitotoxicity, concentrations typically range from 50 µM to 300 µM. For neuroprotective preconditioning studies, lower concentrations of 1 µM to 10 µM are often used.[6]
-
Incubation Time: This can range from a few hours to 24 hours or longer, depending on the assay. For acute events like calcium influx, the effect can be observed within minutes. For cell death assays, longer incubation times are generally required.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are critical for experimental reproducibility.
-
This compound is soluble in water and DMSO. [1][11] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO.
-
Aqueous solutions should be prepared fresh for each experiment if possible. It is not recommended to store aqueous solutions for more than one day.[11]
-
For longer-term storage, prepare aliquots of the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [1][12] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]
-
The compound is air and light sensitive. [11] Store the solid compound and solutions protected from light.
-
Ensure the powder is fully dissolved. Sonication may be required to completely dissolve the compound.[12]
Troubleshooting Guide
Issue 1: High variability in excitotoxicity between experiments.
-
Question: I am observing inconsistent levels of cell death in my this compound-treated neuronal cultures across different experiments. What could be the cause?
-
Answer:
-
Inconsistent this compound Activity: As mentioned above, this compound solutions can degrade. Always use freshly prepared solutions or properly stored single-use aliquots.[1][12] Avoid multiple freeze-thaw cycles of stock solutions.
-
Cell Culture Health and Density: Ensure your neuronal cultures are healthy and at a consistent density for each experiment. Stressed or overly dense cultures can have higher basal levels of cell death and may respond differently to the agonist.
-
Reagent Variability: Use the same batch of reagents (e.g., media, serum, this compound) for a set of comparative experiments whenever possible.
-
Perform a Dose-Response Curve: The excitotoxic effect of this compound is highly concentration-dependent. A slight error in dilution can lead to significant differences in cell death. Re-validate your dilutions and perform a full dose-response curve.
-
Issue 2: High background cell death in control (untreated) cultures.
-
Question: My control cultures are showing significant levels of cell death, making it difficult to assess the specific effect of this compound. How can I reduce this?
-
Answer:
-
Optimize Culture Conditions: Neuronal cultures are sensitive to their environment. Ensure optimal culture conditions, including media composition, pH, temperature, and CO2 levels.
-
Gentle Handling: Avoid excessive mechanical stress during media changes and other manipulations.
-
Serum Starvation: If your protocol involves serum starvation, ensure the duration is not excessively long, as this can induce apoptosis in some neuronal types.
-
Check for Contamination: Microbial contamination can cause widespread cell death. Regularly check your cultures for any signs of contamination.
-
Issue 3: mGluR1/5 antagonists are not blocking this compound-induced excitotoxicity.
-
Question: I am pre-treating my cultures with an mGluR1 antagonist (e.g., LY367385) or an mGluR5 antagonist (e.g., MPEP), but I am not seeing the expected reduction in cell death. Why might this be?
-
Answer:
-
Antagonist Concentration and Pre-incubation Time: Ensure you are using an appropriate concentration of the antagonist and that the pre-incubation time is sufficient for it to bind to the receptors before adding this compound. Typical concentrations for MPEP are in the range of 1-25 µM, and for LY367385, around 5-100 µM.[13][14][15] A pre-incubation time of 30-60 minutes is generally recommended.
-
Antagonist Specificity and Off-Target Effects: Be aware of the specificity of your antagonists. For example, MPEP has been reported to have some non-specific actions, including inhibition of NMDA receptors at higher concentrations.[16] Consider using a more selective antagonist if available.
-
Receptor Expression Levels: Confirm that your neuronal cultures express sufficient levels of mGluR1 and mGluR5. You can verify this using techniques like qPCR, Western blot, or immunocytochemistry.
-
Combined Antagonism: In some systems, both mGluR1 and mGluR5 contribute to excitotoxicity. You may need to use a combination of both antagonists to see a significant protective effect.[13]
-
Quantitative Data Summary
| Parameter | Value | Receptor/Condition | Reference |
| This compound Ki | 0.9 µM | mGluR1a | [1][2] |
| 3.9 µM | mGluR5a | [1][2] | |
| (R,S)-DHPG EC50 | 60 nM | mGluR1 | [17] |
| Neuroprotective Concentration | 1 - 10 µM | Preconditioning against ischemic damage | [6] |
| Excitotoxic Concentration | 100 µM | Induces apoptosis and necrosis | [6] |
| MPEP (mGluR5 Antagonist) Concentration | 1 - 12 mg/kg (in vivo) | Behavioral studies in rats | [18] |
| 1 - 10 mg/kg (in vivo) | Ethanol self-administration in mice | [19] | |
| 25 µM (in vitro) | Inhibition of Ca2+ spikes | [14] | |
| LY367385 (mGluR1 Antagonist) Concentration | 5 or 10 µM (in vitro) | Abolished neuroprotective effect of DHPG | [15] |
| 100 µM (in vitro) | No effect on Ca2+ spikes | [14] |
Experimental Protocols
Cell Viability Assays
1. MTT Assay (Measures Mitochondrial Activity)
-
Plate Neurons: Plate neurons in a 96-well plate at the desired density and allow them to adhere and mature.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cell death like staurosporine). Incubate for the desired duration (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
2. LDH Release Assay (Measures Membrane Integrity)
-
Plate Neurons: Plate neurons in a 96-well plate.
-
Treatment: Treat cells as described for the MTT assay.
-
Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Perform LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Lysis Control: Include wells with untreated cells that are lysed with a lysis buffer provided in the kit to determine the maximum LDH release.
Apoptosis Assay
Caspase-3 Activity Assay (Fluorometric)
-
Plate and Treat Cells: Plate neurons in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a caspase-3 assay kit.[20][21] Incubate on ice for 10-15 minutes.[22][23]
-
Add Substrate: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[20]
-
Incubate: Incubate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[20]
Calcium Imaging
Using Fluo-4 AM
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the Fluo-4 loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.[24]
-
-
Wash: Gently wash the cells with fresh physiological buffer and incubate for another 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging:
-
Acquire a baseline fluorescence reading (F₀) for a few minutes.
-
Add the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Normalize the fluorescence signal to the baseline (F/F₀).
-
Reactive Oxygen Species (ROS) Measurement
Using H2DCFDA
-
Plate and Treat Cells: Plate neurons and treat with this compound.
-
Dye Loading: Towards the end of the treatment period, add H2DCFDA to the culture medium at a final concentration of 5-10 µM.
-
Incubate: Incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with physiological buffer to remove excess dye.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: General experimental workflow for studying this compound excitotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of (S)-3,5-dihydroxyphenylglycine preconditioning in middle cerebral artery occluded rats: a perspective as a contrivance for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotection against NMDA excitotoxicity by group I metabotropic glutamate receptors is associated with reduction of NMDA stimulated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. mpbio.com [mpbio.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing (S)-3,5-DHPG for Reliable LTD Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-3,5-DHPG to induce long-term depression (LTD).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for inducing LTD?
A1: The optimal concentration of this compound can vary depending on the specific brain region, slice preparation, and experimental goals. However, a common starting point for reliable LTD induction in the CA1 region of the hippocampus is 50 µM applied for 5-10 minutes.[1][2] Concentrations ranging from 10 µM to 100 µM have been successfully used.[3][4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: How long should I apply this compound?
A2: A brief bath application of 5 to 10 minutes is typically sufficient to induce LTD.[1][3][4][5] Prolonged application may lead to excitotoxicity or other non-specific effects.
Q3: My this compound-induced LTD is not reliable or reproducible. What are some common causes?
A3: Several factors can contribute to variability in DHPG-induced LTD. See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common factors include the health of the brain slices, the age of the animal, the specific batch and handling of the DHPG compound, and the recording conditions.
Q4: Does the mechanism of LTD induction change with different concentrations of this compound?
A4: Yes, the concentration of DHPG can influence the signaling pathway and the locus of LTD expression. For example, in the CA1 region of the hippocampus, a lower concentration (e.g., 30 µM) can induce a presynaptic form of LTD that is dependent on the co-activation of NMDA receptors.[4] In contrast, a higher concentration (e.g., 100 µM) tends to induce a postsynaptic, NMDA receptor-independent form of LTD.[4][5]
Q5: Is synaptic stimulation required during the application of this compound to induce LTD?
A5: No, concurrent synaptic stimulation is not required for the induction of DHPG-LTD.[1][3][5] This form of LTD can be induced by bath application of the agonist alone, making it a useful tool for studying the underlying molecular mechanisms without the confound of synaptic activity.
Q6: What is the role of mGluR1 and mGluR5 in DHPG-induced LTD?
A6: this compound is a group I metabotropic glutamate receptor (mGluR) agonist, activating both mGluR1 and mGluR5 subtypes.[6][7] Both receptor subtypes can be involved in LTD induction, and their relative contribution can vary.[4] For instance, some studies suggest that mGluR5 activation is a primary requirement for DHPG-induced depotentiation in the CA1 region.[3] The specific involvement of each subtype can be dissected using selective antagonists.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No LTD or weak LTD observed | Suboptimal DHPG Concentration: The concentration may be too low for your preparation. | Perform a dose-response experiment, testing concentrations from 10 µM to 100 µM.[3][4] |
| Poor Slice Health: Unhealthy or damaged slices will not exhibit robust plasticity. | Ensure proper slice preparation techniques, including sharp blades, ice-cold cutting solution, and adequate recovery time. Visually inspect slices for healthy appearance. | |
| DHPG Degradation: this compound can be sensitive to light and oxidation.[6][7] | Store the solid compound at -20°C, protected from light. Prepare fresh stock solutions daily and keep them on ice.[6][7] | |
| Inappropriate Recording Conditions: Factors like temperature, perfusion rate, and ACSF composition can affect LTD induction. | Maintain a stable recording temperature (e.g., 30-32°C). Ensure a consistent and adequate perfusion rate. Use freshly prepared ACSF with appropriate ion concentrations. | |
| High Variability Between Experiments | Inconsistent Slice Preparation: Differences in slice thickness, recovery time, or the specific anatomical location of the recording can introduce variability. | Standardize your slice preparation protocol. Ensure consistent placement of stimulating and recording electrodes. |
| Animal Age: The magnitude of DHPG-LTD can change with the age of the animal.[5] | Use a consistent and narrow age range for your experimental animals. | |
| LTD is transient and recovers to baseline | Insufficient DHPG Application Time: The application duration may be too short to trigger the long-lasting molecular changes required for stable LTD. | Try increasing the application time to 10 minutes. However, be cautious of prolonged application which could be detrimental. |
| Involvement of Reversible Mechanisms: The initial depression may be due to acute receptor desensitization rather than long-term plastic changes. | Ensure you are recording for a sufficient period after DHPG washout (at least 30-40 minutes) to confirm a stable depression. | |
| Unexpected form of LTD (e.g., presynaptic instead of postsynaptic) | DHPG Concentration: As mentioned in the FAQs, different concentrations can recruit different signaling pathways.[4] | Adjust the DHPG concentration based on the desired LTD expression mechanism. Use a lower concentration (e.g., 30 µM) for presynaptic LTD and a higher concentration (e.g., 100 µM) for postsynaptic LTD in the CA1 region.[4] |
| NMDA Receptor Involvement: Depending on the experimental conditions (e.g., Mg2+ concentration), NMDA receptors may be involved.[8] | To isolate mGluR-dependent LTD, consider including an NMDA receptor antagonist (e.g., AP5) in your recording solution. |
Quantitative Data Summary
The following table summarizes this compound concentrations and application times from various studies to induce LTD in the rodent hippocampus.
| Concentration (µM) | Application Time (min) | Brain Region | Resulting Depression (% of Baseline) | Key Findings | Reference |
| 10 | 5 | CA1 | 87.6 ± 5.7% | Minimal effective concentration for persistent depression. | [3] |
| 20 | 5 | CA1 | 76.8 ± 4.7% | Dose-dependent increase in depression. | [3] |
| 30 | 10 | CA1 | ~71% | Induces a presynaptic, NMDAR-dependent form of LTD. | [4][9] |
| 50 | 5 | CA1 | 69 ± 5% | Reliable induction of protein synthesis-dependent LTD. | [1] |
| 50 | 5 | CA1 | ~50-80% | Reliably induces LTD in acute mouse brain slices. | [2] |
| 100 | 5 | CA1 | 48 ± 1% | Saturating concentration for LTD induction. | [1] |
| 100 | 10 | CA1 | ~63-77% | Induces a postsynaptic, NMDAR-independent form of LTD. | [4][5][9] |
Experimental Protocols
Protocol 1: Induction of Postsynaptic, NMDAR-Independent LTD in Hippocampal CA1
This protocol is adapted from studies using a higher concentration of this compound to induce a robust, postsynaptic LTD.
-
Slice Preparation: Prepare transverse hippocampal slices (300-400 µm) from an adult rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated ACSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20-30 minutes.
-
LTD Induction: Switch the perfusion to ACSF containing 100 µM this compound for 10 minutes.
-
Washout and Post-Induction Recording: Switch back to the standard ACSF and continue recording for at least 40-60 minutes to observe the expression of LTD.
Protocol 2: Induction of Presynaptic, NMDAR-Dependent LTD in Hippocampal CA1
This protocol utilizes a lower concentration of this compound to investigate a presynaptic form of LTD.
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Recording Setup: Follow step 3 from Protocol 1.
-
Baseline Recording: Record a stable baseline for at least 20-30 minutes.
-
LTD Induction: Perfuse the slice with ACSF containing 30 µM this compound for 10 minutes.
-
Washout and Post-Induction Recording: Return to the standard ACSF and record for at least 60 minutes to monitor the induction and maintenance of LTD. To confirm NMDA receptor dependence, a separate set of experiments can be performed in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5).
Signaling Pathways and Workflows
Caption: Simplified signaling pathway for this compound-induced LTD.
Caption: General experimental workflow for inducing DHPG-LTD.
Caption: Troubleshooting decision tree for unreliable DHPG-LTD.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Bio-Techne [bio-techne.com]
- 3. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 5. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 7. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 8. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-3,5-DHPG Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (S)-3,5-DHPG in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most applications, sterile, deionized water is the recommended solvent for preparing this compound stock solutions.[1][2][3] Solubility in water can reach up to 50 mM.[1][3][4] For higher concentrations, Dimethyl Sulfoxide (DMSO) can be used, with solubility reported at 20 mg/ml in DMSO.[5] When using DMSO, it is crucial to use a newly opened bottle as hygroscopic DMSO can negatively impact solubility.[6][7]
Q2: How should I store the solid this compound compound and its prepared solutions?
A2: Solid this compound should be stored at -20°C under desiccated conditions and protected from light.[1][3][4][8] Under these conditions, the solid compound is stable for at least six months.[3][8] Prepared aqueous solutions should ideally be made fresh on the day of the experiment.[3][8] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2][3][6][7][8] Avoid repeated freeze-thaw cycles.[2][7]
Q3: I've noticed a slight discoloration of my solid this compound. Is it still usable?
A3: Yes, slight discoloration of the solid compound may occur due to light-promoted oxidation and air sensitivity.[3][8] This discoloration should not affect the product's performance and can be ignored.[3][8]
Q4: What are the primary downstream signaling pathways activated by this compound?
A4: this compound is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][3][8][9][10] Activation of these Gq-coupled receptors stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 mediates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[2]
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of my aqueous solution.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Possible Cause 2: Incorrect pH of the solution.
-
Possible Cause 3: Insufficient dissolution technique.
-
Possible Cause 4: Using old or hygroscopic DMSO.
Issue 2: I am observing inconsistent or no biological effect in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Possible Cause 2: Low expression of mGluR1 or mGluR5 in your cell model.
-
Possible Cause 3: Receptor desensitization.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50 | 9.16 | [1][3][4] |
| DMSO | 545.96 | 100 | Ultrasonic assistance may be needed. Use newly opened DMSO.[7] |
| PBS (pH 7.2) | Not specified | 20 | [5] |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | At least 6 months | Desiccate, protect from light.[1][3][4][8] |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot into single-use volumes.[3][6][7][8] |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot into single-use volumes.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution of this compound
-
Materials: this compound powder (MW: 183.16 g/mol ), sterile deionized water, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 9.16 mg of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of sterile deionized water to the tube. d. Vortex the solution until the powder is completely dissolved. Gentle warming or brief ultrasonication can be used to aid dissolution if necessary. e. If not for immediate use, aliquot the solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution of this compound
-
Materials: this compound powder (MW: 183.16 g/mol ), new bottle of anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 18.32 mg of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to facilitate dissolution. e. Aliquot the solution into single-use volumes and store at -20°C or -80°C. Remember to account for the final DMSO concentration in your experimental dilutions, which should typically be below 0.1%.[2]
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 4. bio-techne.com [bio-techne.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 9. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing mGluR Desensitization During (S)-3,5-DHPG Application
Welcome to the technical support center for researchers utilizing the Group I metabotropic glutamate receptor (mGluR) agonist, (S)-3,5-DHPG. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate mGluR desensitization in your experiments, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is mGluR desensitization and why is it a problem when using this compound?
A1: Metabotropic glutamate receptor (mGluR) desensitization is a process where the receptor's response to an agonist, such as this compound, diminishes over time with prolonged or repeated exposure. This is a physiological feedback mechanism to prevent overstimulation of the receptor. In an experimental context, desensitization can lead to a progressive reduction in the measured response, making it difficult to obtain consistent and reliable data. This is particularly relevant for Group I mGluRs (mGluR1 and mGluR5), which are the primary targets of this compound and are known to undergo rapid desensitization.
Q2: What are the primary molecular mechanisms responsible for this compound-induced mGluR desensitization?
A2: The two main mechanisms are:
-
Protein Kinase C (PKC) Mediated Phosphorylation: Activation of Group I mGluRs by this compound stimulates the Gq/11 signaling pathway, leading to the activation of PKC. PKC then phosphorylates serine and threonine residues on the intracellular domains of mGluR1 and mGluR5. This phosphorylation event uncouples the receptor from its G-protein, thereby attenuating the signaling cascade.[1]
-
G-protein Coupled Receptor Kinase (GRK) and β-arrestin Mediated Desensitization and Internalization: Following agonist binding, G-protein coupled receptor kinases (GRKs), particularly GRK2 and GRK5, phosphorylate the activated mGluR.[2][3] This phosphorylation creates a binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders further G-protein coupling and promotes the internalization of the receptor from the cell surface into intracellular vesicles, a process that removes the receptor from the pool available for activation.[4][5]
Q3: How can I pharmacologically prevent mGluR desensitization during my experiments?
A3: You can use inhibitors targeting the key enzymes involved in the desensitization process. The most common approaches are:
-
PKC Inhibitors: Broad-spectrum PKC inhibitors can prevent the phosphorylation of mGluRs.
-
GRK Inhibitors: Inhibitors of specific GRK subtypes can block the initial step leading to β-arrestin recruitment and receptor internalization.
Q4: Are there any non-pharmacological strategies to minimize mGluR desensitization?
A4: Yes. The duration of this compound application is a critical factor. Shorter application times can help to minimize the extent of desensitization. For example, in many electrophysiology and cell imaging protocols, this compound is applied for a brief period (e.g., 5-10 minutes) to elicit a response before significant desensitization occurs.[6][7] The optimal duration will depend on your specific experimental paradigm and the response you are measuring.
Troubleshooting Guides
Issue 1: Diminishing response to repeated this compound applications.
This is a classic sign of receptor desensitization. Here’s how to troubleshoot it:
Pharmacological Intervention:
-
Use a PKC Inhibitor: Pre-incubate your cells or tissue slices with a PKC inhibitor before applying this compound. A commonly used inhibitor is Bisindolylmaleimide I (Bis I) .
-
Use a GRK Inhibitor: To target the GRK/β-arrestin pathway, you can use a GRK2/3 inhibitor like CMPD101 .[8][9]
| Inhibitor | Target | Typical Concentration Range | Pre-incubation Time |
| Bisindolylmaleimide I | Protein Kinase C (PKC) | 1 - 10 µM | 20 - 30 minutes |
| CMPD101 | GRK2/3 | 3 - 30 µM | 15 - 30 minutes |
Experimental Protocol Modification:
-
Optimize this compound Application Time: If your experimental design allows, reduce the duration of DHPG application to the minimum time required to elicit a measurable response. For example, some protocols for inducing long-term depression (LTD) use a 5-minute application of DHPG.[7]
-
Include Washout Periods: If repeated applications are necessary, ensure adequate washout periods between applications to allow for receptor resensitization. The time required for resensitization can vary between cell types and experimental conditions.
Issue 2: High variability in responses to this compound between experiments.
This can be due to inconsistent levels of desensitization.
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including cell/slice health, reagent concentrations, incubation times, and DHPG application duration, are kept consistent across all experiments.
-
Pharmacological Blockade: The most effective way to reduce variability caused by desensitization is to block the underlying mechanisms. Consistently using a PKC or GRK inhibitor in your experiments can lead to more uniform responses.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of mGluR Desensitization in Cell Culture
Objective: To prevent this compound-induced mGluR5 desensitization in primary neuronal cultures using a PKC inhibitor.
Materials:
-
Primary neuronal culture
-
This compound
-
Bisindolylmaleimide I (stock solution in DMSO)
-
Recording buffer (e.g., HBSS)
-
Calcium imaging dye (e.g., Fura-2 AM)
Procedure:
-
Prepare a working solution of Bisindolylmaleimide I in your recording buffer. A final concentration of 1 µM is a good starting point.[1] Include a vehicle control (DMSO) at the same final concentration.
-
Pre-incubate the neuronal cultures with the Bisindolylmaleimide I or vehicle solution for 30 minutes at 37°C.[10]
-
Load the cells with a calcium indicator dye like Fura-2 AM according to the manufacturer's protocol.[11][12][13]
-
Acquire a baseline fluorescence reading.
-
Apply this compound (e.g., 100 µM) and record the change in intracellular calcium concentration over time.
-
To assess desensitization, a second application of DHPG can be applied after a washout period. In the presence of the PKC inhibitor, the response to the second application should be significantly less diminished compared to the vehicle control.
Protocol 2: Measuring mGluR Internalization
Objective: To quantify the effect of a GRK inhibitor on this compound-induced mGluR internalization.
Materials:
-
HEK293 cells expressing tagged mGluR5 (e.g., myc-mGluR5)
-
This compound
-
CMPD101 (stock solution in DMSO)
-
Primary antibody against the tag (e.g., anti-myc)
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Pre-incubate the cells with CMPD101 (e.g., 30 µM) or vehicle for 20-30 minutes.[9]
-
Treat the cells with this compound (e.g., 100 µM) for 5-10 minutes at 37°C to induce internalization.[14]
-
Fix the cells with 4% paraformaldehyde.
-
To label surface receptors only, incubate the non-permeabilized cells with the primary antibody.
-
To label both surface and internalized receptors, permeabilize the cells with Triton X-100 before incubating with the primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using fluorescence microscopy. A decrease in surface fluorescence in DHPG-treated cells compared to untreated cells indicates internalization. The presence of the GRK inhibitor should reduce this decrease.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. G protein-coupled receptor kinase-mediated desensitization of metabotropic glutamate receptor 1A protects against cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Translational control of mGluR-dependent long-term depression and object-place learning by eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin - PMC [pmc.ncbi.nlm.nih.gov]
Variability in experimental results with (S)-3,5-DHPG
Welcome to the technical support center for (S)-3,5-DHPG. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active S-enantiomer of 3,5-dihydroxyphenylglycine. It is a potent and selective agonist for Group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5 subtypes.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, primarily couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] Subsequently, IP3 triggers the release of calcium ([Ca2+]) from intracellular stores, and DAG activates Protein Kinase C (PKC).[4] This signaling pathway is crucial in modulating synaptic plasticity, including processes like long-term depression (LTD) and long-term potentiation (LTP).[1][2]
Q2: My experiment with this compound is showing no, or a very weak, response. What are the possible causes?
A weak or absent response to this compound can stem from several factors. First, improper preparation and storage of the compound can lead to its degradation. This compound is sensitive to air and light and can decompose in alkaline solutions.[3] It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Another common issue is suboptimal drug concentration; a full dose-response curve should be performed to identify the optimal concentration for your specific cell type and assay. Additionally, the expression level of mGluR1 and mGluR5 in your experimental model is critical. Low receptor expression will naturally lead to a diminished response. Finally, ensure that the incubation time is appropriate for the downstream effect you are measuring, as prolonged exposure can lead to receptor desensitization and internalization.
Q3: I am observing a biphasic or contradictory dose-response to this compound. Why is this happening?
The dose-dependent effects of this compound are a known source of experimental variability. Depending on the concentration used, this compound can either enhance or decrease excitatory postsynaptic potentials (EPSPs).[1][2][5] This biphasic nature is influenced by the differential activation of various downstream signaling pathways at different agonist concentrations, the specific mGluR1/mGluR5 expression ratio in the system, and the developmental stage of the tissue (e.g., adult vs. neonatal).[1][2][5] It is also suggested that this compound may act as a partial agonist at mGluR1a and mGluR5a, which could contribute to complex dose-response relationships.[1][2][5]
Q4: Are there known off-target effects for this compound?
Yes, under certain experimental conditions, this compound has been reported to interact with NMDA receptors.[1][2][5] This is an important consideration, especially when interpreting results in systems with high NMDA receptor expression. To confirm that the observed effects are mediated by Group I mGluRs, it is highly recommended to use selective antagonists, such as LY367385 for mGluR1 and MPEP for mGluR5, in control experiments.
Q5: What are the best practices for preparing and storing this compound solutions?
For optimal results and reproducibility, adhere to the following guidelines:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, desiccated, and protected from light.[3]
-
Stock Solutions: Stock solutions can be prepared in water (up to 50 mM) or DMSO. For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or -80°C for up to six months.[6]
-
Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions on the day of the experiment.[3] If using a DMSO stock, ensure the final concentration of DMSO in the experimental medium is insignificant (typically <0.1%) to avoid solvent-induced physiological effects. Avoid alkaline conditions as the compound rapidly decomposes.[3]
Data Presentation: Variability in Potency
The potency of this compound, often measured by EC50 (half-maximal effective concentration) or Ki (inhibitory constant), can vary significantly depending on the receptor subtype, the expression system, and the assay used. The following tables summarize reported values to highlight this variability.
| Receptor Subtype | Parameter | Value (µM) | Expression System / Assay |
| mGluR1a | Ki | 0.9 | Recombinant rat receptors |
| mGluR5a | Ki | 3.9 | Recombinant rat receptors |
| mGluR1 | EC50 | 6.6 | Not specified |
| mGluR5 | EC50 | 2.0 | Not specified |
| mGluR2 | EC50 | >1000 | Not specified |
| mGluR3 | EC50 | 106 | Not specified |
| mGluR4, 7, 8 | EC50 | >1000 | Not specified |
Data compiled from multiple sources.[3][6]
Troubleshooting Guides
Issue 1: Weak or No Signal in Calcium Imaging Experiments
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell type. |
| Poor Dye Loading | Optimize the concentration of your calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. |
| Low mGluR1/mGluR5 Expression | Verify receptor expression levels via qPCR or Western Blot. Consider using a system with known high expression or an overexpression model. |
| Compound Degradation | Prepare fresh this compound working solutions for each experiment from a properly stored stock. Avoid light exposure. |
| Receptor Desensitization | Use shorter incubation times. High concentrations or prolonged exposure can cause receptor internalization and desensitization. |
| Issues with Imaging Buffer | Ensure the physiological buffer (e.g., HBSS) is correctly prepared, at the proper pH, and contains appropriate levels of Ca2+. |
| Cell Health | Confirm cells are healthy, within a low passage number, and free from contamination. Stressed cells respond poorly. |
Issue 2: Inconsistent or Failed Induction of DHPG-LTD in Electrophysiology
| Possible Cause | Troubleshooting Steps |
| This compound Concentration/Application Time | The standard protocol is often 50-100 µM for 5-10 minutes.[7][8][9] However, this may need optimization for your specific slice preparation (age, species). |
| Slice Health | Ensure slices are healthy and have had adequate recovery time after slicing. Poor slice quality is a major source of variability. |
| Inadequate Receptor Activation | Check for proper perfusion and washout of the drug. Ensure the concentration is sufficient to activate the required receptor population. |
| Developmental Stage of Tissue | The mechanisms of mGluR-LTD can differ between neonatal and adult tissues.[10] Ensure your protocol is appropriate for the age of the animals used. |
| Blockade of Downstream Signaling | Ensure that other pharmacological agents used in your ACSF are not interfering with the LTD induction pathway. |
| Off-Target Effects | To confirm the effect is mGluR-dependent, attempt to block LTD induction with appropriate antagonists (e.g., MPEP and LY367385). |
Experimental Protocols
Protocol 1: DHPG-Induced Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in cultured cells using a fluorescent calcium indicator.
Materials:
-
Cells expressing mGluR1/mGluR5 (e.g., HEK293, primary neurons, or astrocytes)
-
Glass-bottom imaging dishes or 96-well black, clear-bottom plates
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS with 20 mM HEPES)
-
Positive control (e.g., Ionomycin or ATP)
-
Fluorescence microscope or plate reader capable of kinetic reads
Procedure:
-
Cell Plating: Plate cells onto the imaging plates/dishes and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological buffer.
-
Remove culture medium from cells and wash once with buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells 2-3 times with warm physiological buffer to remove extracellular dye.
-
De-esterification: Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.
-
Imaging:
-
Place the plate in the fluorescence imaging system and allow the temperature to equilibrate.
-
Acquire a stable baseline fluorescence reading for at least 1-2 minutes.
-
Add the this compound solution at the desired final concentration and continue recording the fluorescence signal for 5-10 minutes to capture the full response.
-
At the end of the experiment, add a positive control like Ionomycin to obtain a maximal calcium response for data normalization.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of changes in intracellular calcium. For Fluo-4, data is often expressed as a ratio of the fluorescence (F) to the initial baseline fluorescence (F0). For the ratiometric dye Fura-2, the ratio of emissions when excited at 340 nm and 380 nm is used.
Protocol 2: Induction of DHPG-LTD in Hippocampal Slices
This protocol describes a standard method for inducing chemical long-term depression (LTD) in the CA1 region of acute hippocampal slices using this compound.
Materials:
-
Hippocampal slices (300-400 µm thick) from rodents.
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Slice recording chamber with perfusion system.
-
Electrophysiology rig for extracellular field potential recordings (fEPSPs).
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome in ice-cold ACSF. Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with ACSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs. Establish a stable baseline of synaptic transmission for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.033 Hz).
-
LTD Induction:
-
Washout and Post-Induction Recording:
-
Switch the perfusion back to the standard ACSF to wash out the DHPG.
-
Continue recording fEPSPs for at least 40-60 minutes post-induction to monitor the expression of LTD.
-
-
Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. A sustained depression of the fEPSP slope of 20% or more is typically considered successful LTD induction.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway for this compound via Group I mGluRs.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting variable this compound results.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 4. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (S)-3,5-DHPG at high concentrations
Welcome to the Technical Support Center for (S)-3,5-DHPG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1][2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) that play significant roles in modulating synaptic plasticity and neuronal excitability.
Q2: What are the known off-target effects of this compound, especially at high concentrations?
The most commonly reported off-target effect of this compound at high concentrations is its interaction with N-methyl-D-aspartate (NMDA) receptors.[1][2][4][5][6] While it is highly selective for group I mGluRs at lower concentrations, its specificity can decrease as the concentration increases. The precise binding affinity for NMDA receptors is not well-documented in publicly available literature, necessitating careful experimental controls.
Q3: What are the typical downstream signaling pathways activated by this compound?
Activation of group I mGluRs by this compound typically leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This can lead to a variety of cellular responses, including changes in ion channel activity, gene expression, and protein synthesis.[1][2][4][5][6]
Q4: How do high concentrations of this compound affect second messenger systems like cAMP?
The effect of this compound on cyclic adenosine monophosphate (cAMP) levels can be complex and dose-dependent. In adult tissues, it has been shown to inhibit stimulated cAMP levels, whereas in neonatal tissues, it can enhance cAMP levels.[1][2][4][5][6] This highlights the importance of considering the experimental model and developmental stage when interpreting results.
Quantitative Data Summary
The following tables summarize the known binding affinities and effective concentrations of this compound for its primary targets. Data on off-target binding affinities, particularly for NMDA receptors, is limited and requires further investigation.
Table 1: On-Target Binding Affinities and Potencies of this compound
| Target | Parameter | Value (µM) | Reference |
| mGluR1a | Ki | 0.9 | [7] |
| mGluR5a | Ki | 3.9 | [7] |
| mGluR1 | EC50 | 6.6 | |
| mGluR5 | EC50 | 2 |
Table 2: Reported Effective Concentrations of this compound in In Vitro Assays
| Assay | Concentration Range (µM) | Effect |
| Induction of Long-Term Depression (LTD) | 1 - 100 | Concentration-dependent depression of synaptic transmission. |
| Intracellular Calcium Mobilization | 10 - 100 | Stimulation of calcium release from intracellular stores. |
| Phosphoinositide Hydrolysis | 10 - 100 | Dose-dependent stimulation.[1][2][4][5][6] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and interpretation, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: On-target signaling pathway of this compound via Group I mGluRs.
Caption: Potential on-target and off-target effects of high-concentration this compound.
Caption: General experimental workflow for investigating this compound effects.
Troubleshooting Guides
Issue 1: No or weak response to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 1 µM to 100 µM). |
| Low Receptor Expression | Verify the expression of mGluR1 and mGluR5 in your experimental model using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a system with higher endogenous expression or transient/stable overexpression. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. The compound can be sensitive to light and air, and may decompose in alkaline solutions.[8] Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. |
| Receptor Desensitization | Prolonged exposure to high agonist concentrations can lead to receptor desensitization or internalization. Consider using shorter incubation times or including a pre-incubation step with an antagonist to assess this possibility. |
Issue 2: High background or variability in results.
| Possible Cause | Troubleshooting Steps |
| Basal Receptor Activity | Some cell types may exhibit constitutive mGluR activity. Serum starvation for several hours prior to treatment can help reduce background signaling. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or plates to minimize variability in the response. |
| Pipetting Errors | Use calibrated pipettes and proper techniques to ensure accurate and consistent delivery of reagents. |
Issue 3: Suspected off-target effects at high concentrations.
| Possible Cause | Troubleshooting Steps |
| NMDA Receptor Activation | To confirm if the observed effects are due to off-target NMDA receptor activation, co-incubate with a selective NMDA receptor antagonist such as AP5. A reduction in the response in the presence of the antagonist would suggest an off-target effect. |
| Non-specific Effects | At very high concentrations, compounds can have non-specific effects on cell membranes or other cellular processes. Include a vehicle control and consider using a structurally related but inactive compound as a negative control. |
| Lack of Specificity Data | If possible, perform a broader off-target screening panel to identify other potential unintended targets of this compound at the concentrations used in your experiments. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol is a general guideline for measuring intracellular calcium changes in response to this compound in cultured cells. Optimization for specific cell types is recommended.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a black-walled, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
(Optional) Add probenecid (e.g., 2.5 mM) to the loading solution to inhibit dye extrusion.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the coverslip or plate in the fluorescence imaging setup.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the desired concentration of this compound and continue recording the fluorescence ratio to observe the change in intracellular calcium.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator like EGTA to determine the minimum ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Protocol 2: cAMP Measurement using ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels following treatment with this compound.
Materials:
-
Cells of interest cultured in a multi-well plate
-
This compound
-
Forskolin (as a positive control to stimulate adenylyl cyclase)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit (follow the manufacturer's instructions for specific reagents and procedures)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
If necessary, serum-starve the cells for a few hours before the experiment.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., forskolin) for the desired time period (typically 15-30 minutes).
-
-
Cell Lysis:
-
After treatment, remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit or a suitable alternative (e.g., 0.1 M HCl).
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
-
ELISA Procedure (General Steps):
-
Centrifuge the cell lysates to pellet any debris.
-
Add the supernatant (containing cAMP) and the cAMP standards to the wells of the ELISA plate pre-coated with a cAMP capture antibody.
-
Add the HRP-conjugated cAMP tracer to the wells.
-
Incubate the plate to allow for competitive binding between the sample/standard cAMP and the HRP-conjugated cAMP for the capture antibody.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
References
- 1. benchchem.com [benchchem.com]
- 2. brainvta.tech [brainvta.tech]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
Technical Support Center: Enhancing (S)-3,5-DHPG Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the delivery of (S)-3,5-dihydroxyphenylglycine (DHPG), a selective group I metabotropic glutamate receptor (mGluR) agonist, across the blood-brain barrier (BBB). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction to the Challenge: (S)-3,5-DHPG and the Blood-Brain Barrier
This compound is a potent research tool for studying the roles of mGluR1 and mGluR5 in various neurological processes and diseases.[1][2][3] However, its therapeutic potential is significantly limited by its poor penetration of the blood-brain barrier. As a hydrophilic molecule, this compound has difficulty traversing the tightly regulated, lipid-rich environment of the BBB, which restricts the passage of many potentially therapeutic compounds into the central nervous system (CNS).[4][5][6]
This guide will address common issues and provide actionable strategies to improve the brain uptake of this compound, enabling more effective and reliable in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic administration of this compound often ineffective for CNS studies?
A1: The primary reason for the limited CNS efficacy of systemically administered this compound is its low permeability across the blood-brain barrier. Its hydrophilic nature, characterized by a low LogP value and a significant polar surface area, prevents efficient passive diffusion across the endothelial cells of the BBB.[4][6] Consequently, only a small fraction of the administered dose reaches the brain parenchyma, often insufficient to elicit a significant pharmacological response.
Q2: What are the main strategies to enhance the delivery of this compound to the brain?
A2: The principal strategies focus on overcoming the physicochemical limitations of the molecule and exploiting transport mechanisms at the BBB. These include:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic derivative that can cross the BBB and then be converted back to the active parent drug within the brain.[4][5][7]
-
Nanoparticle-based Delivery: Encapsulating this compound within nanocarriers (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and facilitate its transport across the BBB.[8][9][10][11]
-
Direct Administration: Bypassing the BBB altogether through intracerebroventricular (ICV) or intracerebral injections, although this is an invasive approach.
Q3: How can I assess the BBB permeability of my this compound formulation?
A3: Several in vitro and in vivo methods can be employed:
-
In Vitro Models: Cell-based assays using Caco-2 or Madin-Darby canine kidney (MDCK) cell monolayers, or more advanced models with primary brain endothelial cells, can provide an initial assessment of permeability.[12][13][14]
-
In Situ Brain Perfusion: This technique in rodents allows for the precise measurement of brain uptake of the compound from a controlled perfusate, providing a robust measure of BBB transport.[15][16][17]
-
In Vivo Pharmacokinetic Studies: Measuring the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) after systemic administration provides a direct measure of brain penetration under physiological conditions.[18]
Q4: Are there any known transporters that might be exploited for this compound delivery?
A4: While specific transporters for this compound have not been extensively characterized, its amino acid-like structure suggests potential interaction with amino acid transporters at the BBB. The L-type amino acid transporter 1 (LAT1) is a well-known carrier for large neutral amino acids and has been successfully targeted by prodrugs of other CNS agents.[4] Further investigation into whether this compound or its derivatives can utilize such transporters is a promising area of research.
Troubleshooting Guide
This guide addresses common problems encountered during experiments aimed at delivering this compound to the brain.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or undetectable brain concentrations of this compound after systemic administration. | Inherently poor BBB permeability of the parent molecule. | 1. Confirm Physicochemical Properties: Verify the LogP and polar surface area of your compound. A low LogP indicates high hydrophilicity and poor passive diffusion. 2. Employ a Delivery Strategy: Design and synthesize a lipophilic prodrug of this compound or formulate it within a nanoparticle carrier. 3. Consider Alternative Administration Routes: For initial proof-of-concept studies, use direct brain administration (e.g., ICV injection) to confirm the central activity of the compound. |
| High variability in brain uptake between animals. | Inconsistent dosing, differences in animal physiology, or issues with the analytical method. | 1. Refine Dosing Technique: Ensure accurate and consistent administration of the compound for all animals. 2. Increase Sample Size: A larger cohort can help to account for biological variability. 3. Validate Analytical Method: Thoroughly validate your LC-MS/MS method for quantifying this compound in brain homogenate and plasma to ensure accuracy and precision.[19][20][21] |
| In vitro BBB model shows low permeability, but unsure how to proceed. | The model is accurately reflecting the poor permeability of the compound. | 1. Test Positive and Negative Controls: Run well-characterized high- and low-permeability compounds to validate your in vitro model. 2. Screen Delivery Formulations: Use the in vitro model to screen different prodrugs or nanoparticle formulations of this compound to identify candidates with improved permeability for in vivo testing. 3. Consider Efflux: Investigate if P-glycoprotein (P-gp) or other efflux transporters are limiting the transport of your compound by conducting bi-directional transport studies in your cell model. |
| Prodrug is successfully synthesized but does not show improved brain delivery. | The prodrug is too stable and not converting to the active drug in the brain, or it is rapidly cleared from circulation. | 1. Assess Prodrug Stability: Evaluate the rate of conversion of the prodrug to this compound in brain homogenate and plasma. 2. Measure Plasma Pharmacokinetics: Determine the half-life of the prodrug in plasma to ensure it has sufficient time to reach the BBB. 3. Modify the Linker: If conversion is too slow, redesign the prodrug with a more labile linker that is susceptible to brain-specific enzymes.[5][22] |
| Nanoparticle formulation does not enhance brain uptake. | The nanoparticles are not stable in circulation, are rapidly cleared by the reticuloendothelial system, or do not effectively cross the BBB. | 1. Characterize Nanoparticles: Thoroughly characterize the size, charge, and stability of your nanoparticles in biological media. 2. Surface Modification: Modify the surface of the nanoparticles with polyethylene glycol (PEG) to increase circulation time. 3. Targeting Ligands: Decorate the nanoparticle surface with ligands that target receptors on the BBB (e.g., transferrin receptor antibodies) to promote receptor-mediated transcytosis.[8][9][10] |
Quantitative Data Summary
The following tables provide a summary of key physicochemical properties of this compound and representative permeability data for hydrophilic compounds. Note: Specific in vivo permeability data for this compound is not widely available in the literature; the values presented for similar compounds are for illustrative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 183.16 g/mol | Favorable (small molecule) |
| LogP (calculated) | -2.5 to -1.5 (estimated) | Unfavorable (highly hydrophilic) |
| Polar Surface Area (PSA) | ~100 Ų (estimated) | Unfavorable (high polarity) |
| Water Solubility | 50 mM | High |
Table 2: Representative Brain Penetration Data for Hydrophilic Compounds
| Compound | Brain-to-Plasma Ratio (Kp) | In Vitro Permeability (Papp, 10⁻⁶ cm/s) in MDCK cells | Delivery Strategy |
| Dopamine | < 0.1 | < 0.1 | None (Poor Penetration)[4] |
| L-DOPA | ~1.0 | ~1.5 | Prodrug (utilizes LAT1 transporter)[4] |
| Morphine | ~0.3 | ~0.5 | None (Moderate Penetration)[22] |
| Heroin (diacetylmorphine) | ~2.0 | > 10 | Prodrug (increased lipophilicity)[22] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This protocol allows for the direct measurement of the brain uptake of this compound or its derivatives.[15][16][17]
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, oxygenated)
-
This compound test solution in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
-
Brain homogenization buffer
-
LC-MS/MS system
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline cervical incision to expose the common carotid arteries.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.
-
Switch to the perfusion buffer containing the test compound at a known concentration.
-
Perfuse for a defined period (e.g., 1, 2, 5, 10 minutes).
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain, weigh it, and homogenize the tissue.
-
Analyze the concentration of the test compound in the brain homogenate and the perfusate using a validated LC-MS/MS method.
-
Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Protocol 2: Preparation of Brain Homogenate for LC-MS/MS Analysis
This protocol describes the preparation of brain tissue for the quantification of this compound.[19][20][21][23][24]
Materials:
-
Brain tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Refrigerated centrifuge
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Weigh the frozen brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To a known volume of the homogenate, add a protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the analyte.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
Quantify the concentration of this compound using a validated LC-MS/MS method with an appropriate internal standard.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is an agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5). These receptors are G-protein coupled receptors that, upon activation, primarily couple to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25][26][27][28][29]
Experimental Workflow for Improving BBB Delivery
The following diagram outlines a logical workflow for developing and evaluating strategies to enhance the delivery of this compound across the BBB.
References
- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nanotechnology for CNS Delivery of Bio-Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocarriers as Potential Drug Delivery Candidates for Overcoming the Blood–Brain Barrier: Challenges and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Nanogels as Novel Nanocarrier Systems for Efficient Delivery of CNS Therapeutics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ Rat Brain Perfusion Model for Delivery of CPT-Glu and Gd-DTPA Across the BBB [bio-protocol.org]
- 17. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 18. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imperial.ac.uk [imperial.ac.uk]
- 20. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. chromforum.org [chromforum.org]
- 25. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signal transduction pathways of group I metabotropic glutamate receptor-induced long-term depression at sensory spinal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Group I Metabotropic Glutamate Receptor NMDA Receptor Coupling and Signaling Cascade Mediate Spinal Dorsal Horn NMDA Receptor 2B Tyrosine Phosphorylation Associated with Inflammatory Hyperalgesia | Journal of Neuroscience [jneurosci.org]
- 29. researchgate.net [researchgate.net]
Refinement of stereotaxic injection parameters for (S)-3,5-DHPG
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful stereotaxic injection of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key injection parameters.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the stereotaxic injection of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is its mechanism of action? this compound is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3][4][5] Upon binding, it activates these G-protein coupled receptors, leading to the stimulation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and the activation of protein kinase C (PKC).[6]
-
Q2: How should I prepare and store this compound for in vivo injection? this compound is soluble in water and saline.[1] For stock solutions, it is recommended to dissolve it in water up to 50 mM. Prepare solutions on the day of use if possible.[2] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[7] The solid form should be desiccated and stored at -20°C, protected from light.[2] Note that the compound is sensitive to air and light, which may cause slight discoloration that should not affect its performance. It can rapidly decompose in alkaline solutions.[2]
-
Q3: What are the expected behavioral effects of this compound injection? The behavioral effects of this compound are dose-dependent and can vary based on the injection site.[3][4] Depending on the dose and brain region targeted, it can influence learning and memory, anxiety-like behaviors, and locomotor activity.[3][4][7] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no behavioral/physiological effect | Incorrect stereotaxic coordinates: Animal strain, age, and weight can affect brain atlas accuracy.[8] Clogged injection needle: Small particles in the drug solution or tissue debris can block the needle. Drug degradation: Improper storage or handling of this compound.[2][7] Incorrect injection volume or rate: Too low a volume may not be effective; too high a rate can cause tissue damage and reflux. | Verify coordinates: Perform dye injections (e.g., Trypan Blue) in a subset of animals to confirm targeting accuracy. Adjust coordinates based on histological verification. Ensure proper needle function: Before and after injection, extrude a small amount of solution to confirm flow.[8] Clean the syringe and needle thoroughly between uses. Follow storage guidelines: Prepare fresh solutions when possible and store aliquots at the recommended temperature, protected from light.[2][7] Optimize injection parameters: Refer to the literature for typical volumes and rates for your target region (see tables below). Start with a slow infusion rate (e.g., 100 nL/min) and allow the needle to remain in place for several minutes post-injection to allow for diffusion.[9] |
| High animal mortality during or after surgery | Anesthesia overdose/complications: Incorrect dosage or prolonged exposure can be fatal.[10][11] Hypothermia: Anesthetized animals are prone to a drop in body temperature.[11] Surgical trauma: Excessive bleeding, tissue damage, or incorrect placement of ear bars.[12] Post-operative infection: Lack of aseptic technique.[10][13] | Monitor anesthesia closely: Regularly check vital signs (e.g., breathing rate, toe-pinch reflex). Use a vaporizer for better control of anesthetic depth.[11] Maintain body temperature: Use a heating pad throughout the surgery and recovery period.[10][11] Refine surgical technique: Ensure ear bars are placed correctly without excessive pressure. Use sharp drill bits to minimize skull heating and debris. Control bleeding with appropriate tools. Maintain sterility: Use autoclaved instruments and maintain an aseptic surgical field.[10][13] Administer post-operative analgesics and antibiotics as per your institution's guidelines.[14] |
| Injection site damage or significant reflux | Too rapid injection rate: High flow rate can cause mechanical damage to the tissue. Large injection volume: Exceeding the capacity of the target structure can lead to tissue displacement and reflux up the needle tract. Rapid needle withdrawal: Pulling the needle out too quickly can create a vacuum, drawing the injectate back up.[15] | Use a slow infusion rate: Employ a syringe pump for a controlled and slow injection (e.g., 100-200 nL/min). Inject smaller volumes: If targeting a small nucleus, consider multiple smaller injections rather than one large one. Leave the needle in place: After the injection is complete, leave the needle in the target location for 5-10 minutes to allow for diffusion into the tissue before slowly retracting it.[9][15] |
Data Presentation: Stereotaxic Injection Parameters
The following tables summarize reported injection parameters for this compound from various studies. Note that these should be used as a starting point, and optimization for your specific experimental setup is recommended.
Table 1: this compound Injection Coordinates in Rodents (relative to Bregma)
| Species | Target Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) |
| Rat | Hippocampus (CA1) | -3.6 mm | ±2.4 mm | -2.8 mm |
| Mouse | Prefrontal Cortex (mPFC) | +1.7 mm | ±0.3 mm | -2.5 mm |
| Mouse | Intracerebroventricular (ICV) | -0.2 mm | ±1.0 mm | -2.5 mm |
Note: These coordinates are examples and should be adjusted based on the specific rat or mouse brain atlas being used and the age/weight of the animals.
Table 2: this compound Injection Volume, Concentration, and Infusion Rate
| Parameter | Typical Range | Notes |
| Concentration | 10 µM - 100 mM | Dose-dependent effects are common.[3][4] Pilot studies are essential. |
| Injection Volume | 100 nL - 1 µL | Volume should be appropriate for the size of the target structure. |
| Infusion Rate | 50 nL/min - 200 nL/min | Slower rates are generally preferred to minimize tissue damage and reflux.[9] |
| Dose (intracerebroventricular) | 0.01 - 1.0 nmol in 5 µL | For ICV injections, a larger volume is often used.[7] |
Experimental Protocols
1. Preparation of this compound Solution for Injection
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed. Account for the molecular weight (183.16 g/mol ).
-
Dissolution: Weigh the calculated amount of this compound powder and dissolve it in sterile saline or artificial cerebrospinal fluid (aCSF). Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Use the solution fresh on the day of preparation. If necessary, aliquot and store at -20°C for short-term or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.
2. Stereotaxic Injection Procedure
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection) according to your institution's approved protocol. Administer pre-operative analgesics.
-
Animal Preparation: Shave the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Mounting: Secure the animal in the stereotaxic frame, ensuring the head is level by checking the dorso-ventral positions of Bregma and Lambda.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole over the target injection site. Carefully remove any bone fragments and expose the dura mater.
-
Injection:
-
Lower the injection needle to the predetermined dorso-ventral coordinate.
-
Infuse the this compound solution at a slow, controlled rate using a microinjection pump.
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to minimize reflux.
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and fluids (e.g., sterile saline) to aid recovery. Monitor the animal closely until it is fully ambulatory and has resumed normal feeding and drinking behavior.[14]
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound via mGluR1 and mGluR5.
Experimental Workflow
Caption: Workflow for stereotaxic injection of this compound.
References
- 1. (RS)-3,5-DHPG | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. conductscience.com [conductscience.com]
- 15. protocols.io [protocols.io]
Addressing inconsistent synaptic responses to (S)-3,5-DHPG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the group I metabotropic glutamate receptor (mGluR) agonist, (S)-3,5-DHPG. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent synaptic responses to this compound. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.
Issue 1: No discernible effect or a very weak response is observed after this compound application.
-
Question: Why am I not seeing the expected long-term depression (LTD) or other synaptic responses after applying this compound?
-
Possible Causes & Troubleshooting Steps:
-
Inadequate Agonist Concentration: The concentration of this compound may be too low to elicit a response. Depending on the desired effect, concentrations can range from 1 µM to 100 µM.[1][2] Low concentrations (e.g., 30 µM) may induce a form of LTD that requires co-activation of NMDA receptors, while higher concentrations (e.g., 100 µM) can induce an NMDA receptor-independent form of LTD.[2]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental preparation. Start with a concentration that has been shown to be effective in similar studies (e.g., 10-50 µM for LTD induction in the hippocampus).[1]
-
-
Agonist Degradation: this compound solutions, particularly when not stored properly, can degrade. It is sensitive to light and air, and decomposition can occur in alkaline solutions.[3]
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of this compound can lead to desensitization of group I mGluRs.[4]
-
Recommendation: Use the lowest effective concentration and the briefest application time necessary to induce the desired effect. For example, a 5-minute bath application is often sufficient to induce LTD.[1] If repeated applications are necessary, allow for a sufficient washout period for the receptors to recover.
-
-
Developmental Stage of Tissue: The effects of this compound can differ significantly between neonatal and adult tissues.[5][6] For instance, it acts as an agonist for mGluRs linked to phospholipase D (PLD) in neonates but an antagonist in adults.[5][6]
-
Issue 2: The direction of the synaptic response (potentiation vs. depression) is inconsistent.
-
Question: My experiments sometimes show long-term depression (LTD) and other times long-term potentiation (LTP) with this compound application. What could be causing this variability?
-
Possible Causes & Troubleshooting Steps:
-
Dose-Dependent Effects: The concentration of this compound can determine the direction of synaptic plasticity.[5][6] Depending on the dose, it can enhance or decrease excitatory postsynaptic potentials (EPSPs).[5][6]
-
Recommendation: Carefully control the final concentration of this compound in your experiments. Review the literature for concentrations that reliably induce either LTD or LTP in your specific brain region and slice preparation.
-
-
Interaction with Other Receptor Systems: Under certain conditions, this compound can interact with NMDA receptors.[5][6] The co-activation of NMDA receptors can influence the direction of plasticity. For example, a low concentration of DHPG may require NMDA receptor co-activation to induce LTD.[2]
-
Recommendation: To isolate the effects of group I mGluR activation, consider performing experiments in the presence of an NMDA receptor antagonist, such as AP5, especially when using lower concentrations of DHPG.[9]
-
-
Experimental Conditions: Factors such as the composition of the artificial cerebrospinal fluid (aCSF), particularly the magnesium concentration, can influence neuronal excitability and the resulting form of plasticity.[9]
-
Recommendation: Standardize all experimental parameters, including the composition of your aCSF, temperature, and pH, across all experiments to ensure consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[3] These are G-protein-coupled receptors (GPCRs) that are typically located postsynaptically.[10] Activation of group I mGluRs stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This signaling cascade results in the release of calcium from intracellular stores and the activation of protein kinase C (PKC).[10] These downstream events modulate neuronal excitability and synaptic plasticity.[10][11]
Q2: What are the optimal storage and handling conditions for this compound?
This compound powder should be stored at -20°C and protected from light.[3] It is air and light sensitive, and oxidation may cause a slight discoloration, which should not affect its performance.[3] The compound can rapidly decompose in alkaline solutions.[3] For experimental use, it is best to prepare fresh solutions daily. If storage of solutions is necessary, they should be stored at -20°C for up to one month.[3] The compound is soluble in water up to 50 mM.[3]
Q3: Can this compound induce different forms of LTD?
Yes, research has shown that this compound can induce at least two distinct forms of long-term depression (LTD) in the hippocampus.[2] A lower concentration (e.g., 30 µM) induces an NMDA receptor-dependent, presynaptic form of LTD.[2] In contrast, a higher concentration (e.g., 100 µM) induces an NMDA receptor-independent, postsynaptic form of LTD that is associated with the shrinkage of dendritic spines.[2]
Q4: Are the effects of this compound consistent across different brain regions and developmental stages?
No, the effects of this compound can vary significantly depending on the brain region, the specific neuronal population being studied, and the developmental stage of the tissue.[5][6][7] For example, its effect on second messenger systems differs between adult and neonatal tissues.[5][6] Furthermore, the mechanisms underlying DHPG-induced LTD can shift with age.[7][12] It is crucial to consult literature relevant to your specific experimental model.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| EC50 at mGlu5 | 2 µM | Receptor binding assays | [3] |
| EC50 at mGlu1 | 6.6 µM | Receptor binding assays | [3] |
| Concentration for NMDAR-dependent LTD | 30 µM | Rat organotypic and acute hippocampal slices | [2] |
| Concentration for NMDAR-independent LTD | 100 µM | Rat organotypic and acute hippocampal slices | [2][13] |
| Application time for LTD induction | 5 minutes | Rat hippocampal slices | [1] |
| Threshold concentration for LTD in Mg2+-free medium | 1-3 µM | Adult rat hippocampal slices | [9] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced LTD in Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from the desired age of rodent in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of your standard composition.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.
-
Electrophysiological Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating the Schaffer collaterals.
-
DHPG Application: After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM) for a defined period (e.g., 5-10 minutes).
-
Washout and Monitoring: Following DHPG application, switch back to the standard aCSF and continue to record fEPSPs for at least 60 minutes to determine the presence and magnitude of LTD.
Visualizations
Caption: Signaling pathway of this compound via group I mGluRs.
References
- 1. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 3. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 4. Pharmacological characterization of desensitization in a human mGlu1 alpha-expressing non-neuronal cell line co-transfected with a glutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shift in induction mechanisms underlies an age-dependent increase in DHPG-induced synaptic depression at CA3 CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. What are mGluR1 agonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Best practices for long-term storage of (S)-3,5-DHPG stock solutions
Welcome to the technical support center for (S)-3,5-DHPG, a selective agonist for group I metabotropic glutamate receptors (mGluRs). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and offer detailed experimental protocols for the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: Solid this compound is best stored at -20°C under desiccated conditions and protected from light.[1][2][3] It is also noted to be air and light sensitive.[4] Under these conditions, the solid compound is stable for at least six months to four years, depending on the supplier.[1][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: For long-term storage, it is recommended to prepare stock solutions and store them at -20°C or -80°C.[5][6] The stability of stock solutions varies by solvent and storage temperature. It is advisable to prepare fresh solutions for each experiment or, if necessary, store aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][6][7]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in several common laboratory solvents. The choice of solvent may depend on the experimental application. Refer to the table below for solubility data.
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM (9.16 mg/mL) | [2][3] |
| DMSO | ~20 mg/mL | [4] |
| PBS (pH 7.2) | ~20 mg/mL | [4] |
Q4: Is this compound sensitive to any particular conditions?
A4: Yes, this compound is sensitive to light, air, and alkaline conditions.[1][4][7] The compound can undergo light-promoted oxidation, which may cause a slight discoloration. However, this discoloration is generally not expected to affect its performance.[1][7] It rapidly decomposes in alkaline solutions.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak response to this compound application | Degraded this compound: Improper storage of solid or stock solutions. | 1. Prepare a fresh stock solution from solid this compound stored under recommended conditions. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing aliquots. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or preparation. | 1. Perform a dose-response curve to determine the optimal concentration for your experiment. 2. Consult literature for typical concentrations used in similar experimental models. EC50 values are reported to be 2 µM at mGlu5 and 6.6 µM at mGlu1 receptors.[8] | |
| Low Receptor Expression: The cells or tissue may have low endogenous expression of group I mGluRs. | 1. Verify the expression of mGluR1 and mGluR5 in your experimental model using techniques like qPCR or Western blotting. | |
| High variability in experimental results | Inconsistent Solution Preparation: Variations in the preparation of this compound solutions. | 1. Ensure consistent and accurate weighing and dissolving of the compound. 2. Use a calibrated pH meter for aqueous solutions and avoid alkaline conditions. |
| Precipitation of Compound: The compound may precipitate out of solution, especially at high concentrations or low temperatures. | 1. Before use, ensure the solution is completely dissolved. If stored frozen, allow it to equilibrate to room temperature and vortex to ensure it is precipitate-free.[7] | |
| Unexpected off-target effects | Interaction with other receptors: At higher concentrations, this compound may interact with other receptors, such as NMDA receptors.[2] | 1. Use the lowest effective concentration determined from a dose-response curve. 2. Consider using specific antagonists for other potential targets to confirm the effect is mediated by group I mGluRs. |
| Cell toxicity observed | High concentration of this compound or solvent: The concentration of the agonist or the solvent (e.g., DMSO) may be toxic to the cells. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. |
Experimental Protocols
Protocol: Induction of Long-Term Depression (LTD) in Hippocampal Slices
This protocol describes the induction of mGluR-dependent LTD in acute hippocampal slices using this compound.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Prepare aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose.
-
Continuously bubble the aCSF with 95% O2 / 5% CO2.
2. Hippocampal Slice Preparation
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
3. Electrophysiological Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
4. Induction of DHPG-LTD
-
Prepare a stock solution of this compound in water or aCSF.
-
Switch the perfusion to aCSF containing 50-100 µM this compound for 5-10 minutes.
-
After the application of this compound, switch back to the standard aCSF.
-
Continue recording fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD.
5. Data Analysis
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction of LTD.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for DHPG-LTD Induction
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptor NMDA Receptor Coupling and Signaling Cascade Mediate Spinal Dorsal Horn NMDA Receptor 2B Tyrosine Phosphorylation Associated with Inflammatory Hyperalgesia | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
Validation & Comparative
A Comparative Guide to (S)-3,5-DHPG and (RS)-3,5-DHPG for Group I mGluR Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3,5-DHPG and its racemic form, (RS)-3,5-DHPG, two widely used agonists for Group I metabotropic glutamate receptors (mGluRs). The key difference lies in their stereochemistry: this compound is the pure, pharmacologically active enantiomer, while (RS)-3,5-DHPG is a mixture of the active (S)-isomer and the inactive (R)-isomer.[1] This fundamental distinction has significant implications for potency and experimental interpretation.
Mechanism of Action and Signaling
Both this compound and (RS)-3,5-DHPG are selective agonists for Group I mGluRs, which comprises the mGluR1 and mGluR5 subtypes.[2][3] These receptors are G-protein coupled receptors (GPCRs) that activate the Gq/G11 signaling cascade. Upon agonist binding, the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is pivotal in modulating synaptic plasticity, including phenomena like long-term depression (LTD) and long-term potentiation (LTP).[1][4]
Comparative Potency and Efficacy
The agonist activity of 3,5-DHPG resides exclusively in the (S)-enantiomer.[1] Consequently, (RS)-3,5-DHPG, being a 1:1 racemic mixture, is approximately half as potent as the pure this compound. Researchers should consider this twofold difference in effective concentration when designing experiments or interpreting data. For applications requiring high precision and potency, the use of this compound is recommended.
| Compound | Receptor Subtype | Potency (EC50 / Ki) | Reference Assay |
| This compound | mGluR1a | Ki: 0.9 µM | Radioligand Binding |
| mGluR5a | Ki: 3.9 µM | Radioligand Binding | |
| (RS)-3,5-DHPG | mGluR1 | EC50: 60 nM | Phospholipase C Activation |
| mGluR1 / mGluR5 | Agonist | General Activity |
Note: Potency values can vary between different experimental systems and assay conditions. The EC50 for (RS)-3,5-DHPG reflects the concentration needed to activate a mixed population of receptors, driven by the (S)-enantiomer component.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the effects of DHPG.
DHPG-Induced Long-Term Depression (LTD) in Hippocampal Slices
This protocol describes the induction of chemical LTD using DHPG in acute brain slices, a standard method for studying synaptic plasticity.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a juvenile rat (e.g., P21-P35).[5]
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[5]
-
Transfer slices to a recovery chamber with oxygenated ACSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated ACSF (2-3 ml/min) at 30 ± 0.5°C.[6]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[5]
-
To isolate mGluR-dependent LTD, include an NMDA receptor antagonist like D-AP5 (50-100 µM) in the ACSF.[5]
-
-
LTD Induction and Data Acquisition:
-
Establish a stable baseline fEPSP recording for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Induce LTD by switching the perfusion to ACSF containing 50-100 µM DHPG for a short period (e.g., 5-10 minutes).[5][6]
-
After DHPG application, wash out the drug by perfusing with standard ACSF.
-
Continue recording fEPSPs for at least 40-60 minutes to monitor the expression of LTD.[6]
-
Analyze the data by normalizing the fEPSP slope to the pre-DHPG baseline. A sustained depression of the fEPSP indicates successful LTD induction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. (RS)-3,5-DHPG | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of (S)-3,5-DHPG: A Comparative Guide to Specific mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental approaches used to validate the mechanism of action of (S)-3,5-dihydroxyphenylglycine (DHPG), a widely used selective agonist for Group I metabotropic glutamate receptors (mGluRs). The focus is on the utilization of specific mGluR1 and mGluR5 antagonists to dissect the distinct contributions of these receptor subtypes to the physiological and pathological effects of (S)-3,5-DHPG. The information presented is collated from experimental data to assist researchers in designing and interpreting experiments aimed at elucidating the precise signaling pathways activated by this potent agonist.
Introduction to this compound and the Need for Mechanistic Validation
This compound is a cornerstone pharmacological tool for investigating the roles of Group I mGluRs, which comprise mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are implicated in a vast array of neuronal functions, including synaptic plasticity, learning, and memory, and are targets for therapeutic intervention in various neurological and psychiatric disorders.[1][2] this compound potently activates both mGluR1 and mGluR5, which are coupled to the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Given that this compound is not selective between mGluR1 and mGluR5, the use of specific antagonists is crucial to attribute its observed effects to the activation of one or both receptor subtypes.[4] This guide compares the performance of commonly used mGluR1 and mGluR5 antagonists and provides an overview of experimental protocols to validate the on-target mechanism of this compound. While a potent tool, some evidence suggests that under certain conditions, this compound may interact with NMDA receptors, further underscoring the importance of using specific antagonists to confirm its mechanism of action in any given experimental system.[1][2]
Quantitative Comparison of mGluR Antagonist Performance
The selection of an appropriate antagonist is critical for the unambiguous interpretation of experimental results. The following tables summarize the key pharmacological parameters of commonly used mGluR1 and mGluR5 antagonists.
Table 1: Selective mGluR1 Antagonists
| Antagonist | Mechanism of Action | IC50 (µM) at mGluR1 | Selectivity over mGluR5 | Reference(s) |
| LY367385 | Competitive | 8.8 | >11-fold | [5][6] |
| CPCCOEt | Non-competitive | 6.5 | >15-fold | [7][8] |
Table 2: Selective mGluR5 Antagonists
| Antagonist | Mechanism of Action | IC50 (nM) at mGluR5 | Selectivity over mGluR1 | Reference(s) |
| MPEP | Non-competitive | 36 | >100-fold | [9] |
| SIB-1893 | Non-competitive | 290 | >340-fold | [10][11] |
Note: IC50 values can vary depending on the experimental system and assay conditions. It is important to note that some studies have suggested that at higher concentrations (≥20 µM), MPEP and SIB-1893 may exhibit off-target effects, including antagonism of NMDA receptors.[12][13][14] Therefore, careful dose-response studies are essential.
Experimental Protocols for Validating this compound's Mechanism
The following are detailed methodologies for key experiments designed to validate the mechanism of this compound through the use of selective mGluR antagonists.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the functional consequence of Group I mGluR activation.
Objective: To quantify the production of inositol phosphates (IPs), a downstream product of PLC activation, in response to this compound and to determine the inhibitory effect of selective mGluR1 and mGluR5 antagonists.
Methodology:
-
Cell Culture and Labeling:
-
Culture primary neurons or a suitable cell line expressing mGluR1 and/or mGluR5.
-
Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with the selected mGluR1 antagonist (e.g., LY367385 or CPCCOEt) or mGluR5 antagonist (e.g., MPEP or SIB-1893) at various concentrations for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of this compound (typically at its EC50 or a maximal effective concentration) for a specific duration (e.g., 30-60 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration-response curve for the antagonist's inhibition of the this compound-induced IP accumulation.
-
Calculate the IC50 value for the antagonist.
-
Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.[15][16][17][18]
Objective: To measure the this compound-evoked increase in [Ca²⁺]i and to assess the blockade of this response by selective mGluR1 and mGluR5 antagonists.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at room temperature or 37°C.
-
-
Baseline Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse with a physiological saline solution and record the baseline fluorescence intensity.
-
-
Pharmacological Manipulation:
-
Apply the selective mGluR1 or mGluR5 antagonist via the perfusion system and allow it to equilibrate.
-
Apply this compound in the continued presence of the antagonist.
-
-
Image Acquisition and Analysis:
-
Acquire fluorescence images at regular intervals before, during, and after drug application.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline).
-
Quantify the peak amplitude of the calcium response and compare the responses in the presence and absence of the antagonist.
-
Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiological recordings can measure changes in neuronal excitability and synaptic transmission induced by this compound.[19][20][21][22]
Objective: To characterize the effects of this compound on membrane potential, ion channel activity, and synaptic currents, and to determine which of these effects are mediated by mGluR1 versus mGluR5 using selective antagonists.[4]
Methodology:
-
Slice Preparation:
-
Prepare acute brain slices from a region of interest (e.g., hippocampus, cerebellum) using a vibratome.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
-
Recording:
-
Transfer a slice to a recording chamber under a microscope.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline membrane potential, input resistance, and synaptic activity (e.g., spontaneous or evoked postsynaptic currents).
-
-
Drug Application:
-
Bath-apply this compound and record the resulting changes in the electrophysiological parameters.
-
In a separate set of experiments or after washout, pre-apply a selective mGluR1 or mGluR5 antagonist before co-applying this compound.
-
-
Data Analysis:
-
Measure the magnitude of the this compound-induced depolarization, changes in firing rate, or modulation of synaptic currents.
-
Compare the effects of this compound in the absence and presence of the specific antagonists to determine the contribution of each receptor subtype.
-
Visualizing the Validation Process
The following diagrams illustrate the key signaling pathways and experimental logic involved in validating the mechanism of this compound.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 7. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - ProQuest [proquest.com]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus | Springer Nature Experiments [experiments.springernature.com]
- 22. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Group I Metabotropic Glutamate Receptor Agonists: (S)-3,5-DHPG versus Quisqualate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Group I metabotropic glutamate receptor (mGluR) agonists: (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) and quisqualate. Group I mGluRs, comprising mGluR1 and mGluR5, are Gq/11-coupled receptors that play crucial roles in synaptic plasticity, learning, and memory, making them significant targets in neuroscience research and drug development. This document summarizes their pharmacological properties, supported by experimental data, and provides detailed experimental protocols to assist researchers in selecting the appropriate agonist for their specific needs.
Pharmacological Profile: A Head-to-Head Comparison
This compound is a synthetic agonist renowned for its selectivity for Group I mGluRs over other mGluR subtypes and ionotropic glutamate receptors (iGluRs). In contrast, quisqualate, a naturally occurring amino acid analog, is a potent agonist at Group I mGluRs but also exhibits significant activity at ionotropic AMPA and kainate receptors, a factor that requires careful consideration in experimental design.
Quantitative Comparison of Agonist Performance
The following tables summarize the key pharmacological parameters for this compound and quisqualate at mGluR1 and mGluR5. It is important to note that values can vary between different studies and experimental systems.
| Table 1: Receptor Binding Affinity (Ki, µM) | ||
| Agonist | mGluR1a | mGluR5a |
| This compound | 0.9[1] | 3.9[1] |
| Quisqualate | 0.01 | Data not consistently available |
| Table 2: Agonist Potency (EC50, µM) in Phosphoinositide (PI) Hydrolysis Assays | ||
| Agonist | mGluR1 | mGluR5 |
| This compound | 6.6 - 60[2][3] | 2 - 10[4] |
| Quisqualate | 0.045[5] | ~0.087 |
| Table 3: Selectivity Profile | ||
| Agonist | Primary Targets | Other Notable Targets |
| This compound | Group I mGluRs (mGluR1 and mGluR5)[6] | Weak activity at NMDA receptors under certain conditions.[6] |
| Quisqualate | Group I mGluRs, AMPA receptors, Kainate receptors[4] |
Downstream Signaling Pathways
Both this compound and quisqualate activate Group I mGluRs, leading to the canonical Gαq/11-mediated signaling cascade. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
However, evidence suggests the potential for biased agonism, where an agonist can preferentially activate one signaling pathway over another. Some studies indicate that this compound and quisqualate can act as biased agonists at mGluR1, favoring the phosphoinositide hydrolysis pathway over neuroprotection.[2][5] This highlights the importance of assessing multiple downstream signaling endpoints to fully characterize the pharmacological profile of these agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Phosphoinositide Hydrolysis Assay (Inositol Monophosphate Accumulation)
This assay measures the accumulation of [3H]inositol monophosphates, a downstream product of PLC activation, as an indicator of Gq/11 pathway engagement.
a. Cell Culture and Labeling:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing the mGluR of interest) in 24-well plates.
-
Once cells reach 50-70% confluency, replace the growth medium with inositol-free DMEM containing 1 µCi/mL myo-[3H]inositol.
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
b. Agonist Stimulation:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS) containing 10 mM LiCl. The LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates.
-
Pre-incubate the cells with the LiCl-containing buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of the agonist (this compound or quisqualate) to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
c. Extraction and Quantification:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate cellular macromolecules.
-
Collect the TCA-soluble fraction (containing the inositol phosphates).
-
Separate the [3H]inositol monophosphates from other inositol phosphates and free [3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantify the radioactivity in the inositol monophosphate fraction using liquid scintillation counting.
d. Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures transient increases in intracellular calcium concentration upon agonist stimulation using a fluorescent calcium indicator.
a. Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO cells expressing the mGluR of interest) in black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and grow to near confluency.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
c. Agonist Addition and Fluorescence Measurement:
-
Prepare a plate containing various concentrations of the agonist (this compound or quisqualate).
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
The instrument will then automatically add the agonist from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
d. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak fluorescence (or the change in fluorescence) against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Summary and Recommendations
The choice between this compound and quisqualate depends critically on the experimental goals.
-
This compound is the agonist of choice when selectivity for Group I mGluRs is paramount. Its lack of significant activity at iGluRs simplifies data interpretation, making it ideal for studies focused specifically on mGluR1 and mGluR5 function.
-
Quisqualate is a valuable tool when high potency is required and its activity at iGluRs can be experimentally controlled. For instance, in systems lacking AMPA and kainate receptors, or when these receptors are pharmacologically blocked, quisqualate can be a powerful agonist for studying Group I mGluRs. However, researchers must always be mindful of its non-selective nature and include appropriate controls.
For both agonists, it is recommended to perform dose-response curves in the specific experimental system being used to determine the optimal concentration range. Furthermore, given the potential for biased agonism, considering multiple downstream readouts will provide a more complete understanding of the agonist's effects.
References
- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedrelay.org [unitedrelay.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of mGlu1 receptors in cerebellar granule cells reveals biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (S)-3,5-DHPG findings in different neuronal preparations
(S)-3,5-Dihydrophenylglycine (DHPG) , a selective agonist for group I metabotropic glutamate receptors (mGluRs), mGluR1 and mGluR5, is a pivotal tool in neuroscience research. Its application across various neuronal preparations has unveiled crucial insights into synaptic plasticity, neuronal excitability, and intracellular signaling. This guide provides a comprehensive cross-validation of (S)-3,5-DHPG findings, offering a comparative analysis of its effects in cultured neurons, acute brain slices, and organotypic slice cultures. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate experimental design and interpretation.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative effects of this compound across different neuronal preparations. It is important to note that experimental conditions such as temperature, recording solutions, and specific methodologies can influence the observed effects. Therefore, direct comparisons should be made with caution.
Table 1: Electrophysiological Responses to this compound
| Neuronal Preparation | Brain Region | Concentration | Effect | Magnitude of Effect | Citation(s) |
| Cultured Hippocampal Neurons | Hippocampus | 50 µM | Inward current | ~45 pA | |
| Cultured Hippocampal Neurons | Hippocampus | 50 µM | Increased sEPSC frequency | ~3-fold increase | [1] |
| Acute Hippocampal Slices | Hippocampus (CA1) | 100 µM | Long-Term Depression (LTD) | ~13-35% depression of fEPSP | [2] |
| Acute Hippocampal Slices | Hippocampus (CA1) | 10 µM | Depotentiation of LTP | Reversal of established LTP | [3] |
| Organotypic Hippocampal Slices | Hippocampus (CA1) | 30 µM | Presynaptic LTD | Induces LTD to ~71% of baseline | [4] |
| Organotypic Hippocampal Slices | Hippocampus (CA1) | 100 µM | Postsynaptic LTD | Induces LTD to ~77% of baseline | [4] |
| Acute Olfactory Bulb Slices | Olfactory Bulb (ET cells) | 3-30 µM | Dose-dependent inward current | - |
Table 2: Intracellular Calcium ([Ca²⁺]i) Responses to this compound
| Neuronal Preparation | Brain Region | Concentration | Effect | Magnitude of Effect | Citation(s) |
| Cultured Hippocampal Neurons | Hippocampus | 100 µM | Supralinear [Ca²⁺]i release | Peak amplitude increased from ~87 nM to ~322 nM with elevated K⁺ | [5] |
| Acute Brain Slices | Neocortex | Not Specified | Ubiquitous staining of neurons and glia with Fura-2 AM | - | [6] |
Table 3: Signaling Pathway Activation by this compound
| Neuronal Preparation | Brain Region | Concentration | Pathway Activated | Downstream Effect | Citation(s) |
| Cultured Cortical Neurons | Cortex | Not Specified | Phosphoinositide Hydrolysis | Increased IP₃ accumulation | [2] |
| Organotypic Hippocampal Slices | Hippocampus | Not Specified | PI3K/Akt/GSK3β | Neuroprotection | [7] |
| Acute Hippocampal Slices | Hippocampus (CA1) | Not Specified | mGluR5-dependent protein synthesis | LTD expression | [8] |
| Cultured Striatal Neurons | Striatum | Not Specified | ERK/MAPK | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is adapted for recording this compound-induced currents in primary neuronal cultures.
-
Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips and culture for 12-14 days in vitro.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber on an upright microscope.
-
Continuously perfuse with external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at -70 mV in voltage-clamp mode.
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentration.
-
Record the induced current for the duration of the application and subsequent washout.
-
Fura-2 AM Calcium Imaging in Acute Brain Slices
This protocol describes the measurement of this compound-evoked intracellular calcium transients in acute brain slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent of the desired age.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Cut 300-400 µm thick slices of the desired brain region using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in DMSO.
-
Incubate slices in aCSF containing 5-10 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the slices in aCSF for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Transfer a slice to a submerged recording chamber on an upright fluorescence microscope.
-
Perfuse with oxygenated aCSF.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and collect the emitted fluorescence at 510 nm.
-
After a stable baseline is established, apply this compound to the bath.
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.[9][10]
-
Preparation of Organotypic Hippocampal Slice Cultures
This protocol, based on the interface method, allows for the long-term culture of brain slices, preserving their three-dimensional structure.
-
Dissection and Slicing:
-
Dissect hippocampi from P6-P8 rodent pups in a sterile environment.
-
Chop the hippocampi into 350-400 µm thick slices using a McIlwain tissue chopper.
-
-
Culturing:
-
Carefully place individual slices onto sterile, porous membrane inserts (e.g., Millicell-CM).
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well. The medium should just wet the underside of the membrane.
-
Culture medium typically consists of 50% MEM, 25% heat-inactivated horse serum, 23% Earle's Balanced Salt Solution, 2% GlutaMAX, and glucose.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
Change the medium every 2-3 days. Slices can be maintained for several weeks and used for various experiments, including electrophysiology and imaging after treatment with this compound.
-
Mandatory Visualizations
Signaling Pathways of this compound
The activation of group I mGluRs by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Canonical signaling pathway activated by this compound.
Experimental Workflow for Calcium Imaging
The following diagram illustrates a typical workflow for conducting a calcium imaging experiment to assess the effects of this compound.
Caption: A typical workflow for a calcium imaging experiment.
This guide provides a foundational comparison of this compound's effects across common neuronal preparations. For more in-depth analysis, researchers are encouraged to consult the cited literature and consider the specific nuances of their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 7. Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 10. moodle2.units.it [moodle2.units.it]
Unmasking the Targets of (S)-3,5-DHPG: A Comparative Guide Using mGluR Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data demonstrating how metabotropic glutamate receptor (mGluR) knockout mice have been instrumental in confirming the specific targets of the group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG).
(S)-3,5-DHPG is a potent and selective agonist for group I metabotropic glutamate receptors, which include mGluR1 and mGluR5.[1][2] Dissecting the individual contributions of these receptor subtypes to the diverse physiological effects of DHPG has been a key challenge. The use of knockout mice, specifically those lacking either mGluR1 or mGluR5, has provided a powerful tool to elucidate the precise molecular targets of this compound. This guide summarizes key findings from studies utilizing these invaluable genetic models.
Comparative Analysis of this compound Effects in Wild-Type vs. mGluR Knockout Mice
The following tables summarize quantitative data from key studies, highlighting the differential effects of this compound in wild-type (WT) mice and their mGluR knockout (KO) counterparts across various physiological and behavioral paradigms.
Electrophysiological Effects
| Experimental Model & Measured Parameter | Wild-Type (WT) Response to DHPG | mGluR1 KO Response to DHPG | mGluR5 KO Response to DHPG | Key Finding |
| Hippocampal CA3 Pyramidal Cells: Voltage-gated inward current (ImGluR(V)) | Present | Absent | Not Reported | DHPG-induced ImGluR(V) in CA3 pyramidal cells is mediated by mGluR1.[3] |
| Hippocampal CA1 Pyramidal Cells: Long-Term Depression (LTD) | LTD induced | LTD induced (short-term phase may be reduced) | LTD absent | DHPG-induced LTD in the CA1 region is predominantly mediated by mGluR5.[4] |
| Cerebellar Purkinje Cells: Inward Current | Inward current induced | Not applicable (used staggerer mutant mice with low mGluR1 expression) | Not Reported | DHPG-induced inward currents in Purkinje cells are mediated by mGluR1.[5] |
Behavioral Effects
| Behavioral Paradigm & Measured Parameter | Wild-Type (WT) Response to DHPG | mGluR1 KO Response to DHPG | mGluR5 KO Response to DHPG | Key Finding |
| Nociception: Mechanical Hypersensitivity (Paw Withdrawal Threshold) | Robust bilateral hypersensitivity | Not Reported | No significant mechanical hypersensitivity | DHPG-induced mechanical hypersensitivity in the amygdala is mediated by mGluR5. |
| Convulsant Activity: Behavioral Syndrome (scratching, tremors, etc.) | Dose-dependent increase in behavioral syndrome | Not directly tested in KO, but effects blocked by mGluR1 antagonist | Not directly tested in KO, but effects not blocked by mGluR5 antagonist | The behavioral syndrome induced by this compound is primarily mediated by mGluR1. |
| Spontaneous Nocifensive Behavior: (Caudally oriented licking) | Dose-dependent increase in nocifensive behaviors | Not directly tested in KO, but effects attenuated by mGluR1 antagonist | Not directly tested in KO, but effects attenuated by mGluR5 antagonist | Both mGluR1 and mGluR5 contribute to DHPG-induced spontaneous nocifensive behaviors.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Mice (wild-type or mGluR1 KO) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons in the CA1 or CA3 region of the hippocampus. Recording pipettes are filled with an appropriate internal solution.
-
Drug Application: this compound is bath-applied to the slices at a known concentration.
-
Data Analysis: Changes in membrane potential, holding current, or synaptic responses (e.g., field excitatory postsynaptic potentials for LTD experiments) are recorded and analyzed to determine the effect of DHPG.[3][4]
In Vivo Nociceptive Behavioral Testing
-
Animal Subjects: Adult male wild-type and mGluR5 KO mice are used.
-
Surgical Preparation (Intra-amygdala Cannulation): Mice are anesthetized and placed in a stereotaxic frame. Guide cannulae are implanted bilaterally, targeting the central nucleus of the amygdala (CeA). Animals are allowed to recover for several days.
-
Drug Infusion: this compound (or vehicle) is infused directly into the CeA through the implanted cannulae.
-
Behavioral Assessment (Mechanical Sensitivity): Mechanical withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the hind paws before and after drug infusion. A significant decrease in the paw withdrawal threshold indicates mechanical hypersensitivity.[7]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
Caption: Simplified signaling pathways of this compound via mGluR1 and mGluR5.
References
- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of metabotropic glutamate receptor signalling is a major defect at cerebellar parallel fibre–Purkinje cell synapses in staggerer mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Metabotropic Glutamate Receptor 5 in the Amygdala Modulates Pain-Like Behavior | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to the Reproducibility and Replicability of (S)-3,5-DHPG-Induced Effects
(S)-3,5-dihydroxyphenylglycine (DHPG) , a selective agonist for group I metabotropic glutamate receptors (mGluRs), is a widely utilized pharmacological tool in neuroscience research. Its application has been instrumental in elucidating the roles of mGluR1 and mGluR5 in synaptic plasticity, neuronal excitability, and various neuropathological conditions. However, the reproducibility and replicability of DHPG-induced effects can be influenced by a multitude of experimental variables. This guide provides a comparative overview of DHPG's actions, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways to aid researchers in designing and interpreting their experiments.
Data Presentation: Quantitative Effects of (S)-3,5-DHPG on Synaptic Transmission
The following tables summarize the quantitative effects of this compound on synaptic transmission, primarily focusing on long-term depression (LTD) in the hippocampus. These data are compiled from various studies and highlight the range of observed effects.
Table 1: this compound-Induced Long-Term Depression (LTD) in Hippocampal CA1 Region
| Parameter | This compound Concentration & Duration | Species/Age | Magnitude of Depression (% of Control) | Key Observations | Reference |
| fEPSP Slope | 10 µM for 5 min | Rat (Adolescent) | 86.8 ± 4.7% | DHPG induced a persistent depression of synaptic transmission. | [1] |
| EPSC Amplitude | 30 µM for 20 min | Rat (Juvenile) | 56 ± 11% (30 min post-washout) | Depression persisted for up to 2 hours. | [2] |
| EPSC Amplitude | 100 µM for 10 min | Rat (Aged) | 61.3 ± 4.9% | Magnitude of DHPG-LTD increases with age. | [3] |
| NMDAR-mediated EPSC | 100 µM for 5 min | Mouse | ~69% (post-washout) | DHPG induces LTD of NMDAR-mediated currents. | [4] |
Table 2: Effects of this compound on Paired-Pulse Facilitation (PPF) and Miniature EPSCs (mEPSCs)
| Parameter | This compound Concentration & Duration | Species/Age | Effect | Interpretation | Reference |
| Paired-Pulse Ratio | 30 µM for 20 min | Rat (Juvenile) | Increased from 2.0 ± 0.1 to 2.8 ± 0.4 | Suggests a presynaptic locus of expression for LTD. | [2] |
| mEPSC Frequency | Not specified | Rat (Juvenile, Cultured Neurons) | Decreased | Consistent with a presynaptic mechanism. | [2] |
| mEPSC Amplitude | Not specified | Rat (Juvenile, Cultured Neurons) | No change | Suggests no change in postsynaptic receptor sensitivity. | [2] |
Experimental Protocols
The reproducibility of DHPG-induced effects is critically dependent on the experimental protocol. Below are detailed methodologies for inducing DHPG-LTD in hippocampal slices, a common experimental paradigm.
Protocol 1: DHPG-Induced LTD in Juvenile Rat Hippocampal Slices
Reference: Based on methodologies described in Fitzjohn et al., 2001.[2]
-
Slice Preparation:
-
Juvenile rats (12-18 days old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, and 10 glucose.
-
400 µm thick transverse hippocampal slices are prepared using a vibratome.
-
Slices are allowed to recover in a submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 28-30°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.
-
A stable baseline of synaptic transmission is recorded for at least 20 minutes before DHPG application.
-
-
DHPG Application:
-
This compound is bath-applied at a concentration of 30 µM for 20 minutes.
-
Following application, the slices are washed with normal aCSF for at least 60 minutes to observe the long-term depression of synaptic transmission.
-
Protocol 2: DHPG-Induced Depotentiation in Adolescent Rat Hippocampal Slices
Reference: Based on methodologies described in Huang et al., 2002.[1]
-
Slice Preparation and Recording:
-
Follow steps 1.1, 1.2, and 2.1-2.3 as described in Protocol 1, using adolescent rats.
-
-
LTP Induction:
-
After establishing a stable baseline, long-term potentiation (LTP) is induced by high-frequency stimulation (HFS) of the Schaffer collaterals (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
DHPG Application for Depotentiation:
-
3 minutes after LTP induction, this compound is bath-applied at a concentration of 10 µM for 5 minutes.
-
The synaptic responses are monitored for at least 40 minutes after DHPG washout to observe the reversal of LTP (depotentiation).
-
Mandatory Visualization
Signaling Pathways of this compound
The activation of group I mGluRs by this compound initiates a cascade of intracellular signaling events that ultimately lead to changes in synaptic efficacy. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical signaling pathway of this compound via group I mGluRs.
Experimental Workflow for DHPG-Induced LTD
The following diagram outlines the typical experimental workflow for investigating DHPG-induced LTD.
Caption: Experimental workflow for inducing and measuring DHPG-LTD.
Factors Influencing Reproducibility and Replicability
The effects of this compound can vary depending on several factors, which researchers should consider when designing and interpreting their experiments.
-
Dose-dependency: The concentration of DHPG used can significantly impact the outcome, with different concentrations potentially leading to varying magnitudes of LTD or even inducing long-term potentiation (LTP) under certain conditions.[5][6][7]
-
Age of the animal: The signaling pathways and the magnitude of DHPG-induced effects can differ between neonatal and adult tissues.[5][6][7]
-
Brain region and cell type: The expression of mGluR1 and mGluR5, as well as their downstream signaling components, varies across different brain regions and neuronal populations, leading to diverse physiological responses.
-
Experimental conditions: Factors such as the temperature of the recording solution, the composition of the aCSF, and the duration of DHPG application can all influence the observed effects.
-
Receptor localization: Evidence suggests that intracellular mGluR5 can activate signaling cascades distinct from their cell surface counterparts, adding another layer of complexity to the interpretation of DHPG-induced effects.[8]
References
- 1. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-3,5-DHPG on mGluR1 versus mGluR5: A Guide for Researchers
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a potent and selective agonist for Group I metabotropic glutamate receptors (mGluRs), which comprise mGluR1 and mGluR5.[1][2][3] These receptors are critical modulators of synaptic plasticity and neuronal excitability, making them key targets in neuroscience research and drug development. While this compound activates both receptor subtypes, understanding its differential effects on mGluR1 and mGluR5 is crucial for dissecting their distinct physiological roles. This guide provides a comparative analysis of this compound's action on these two receptors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: Quantitative Comparison
This compound exhibits a degree of selectivity between mGluR1 and mGluR5, although it is often described as having similar potencies.[4][5] The binding affinity and potency can vary depending on the experimental system and cell type used. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of this compound for mGluR1 and mGluR5
| Receptor Subtype | Ligand | K_i (μM) | Experimental System |
| mGluR1a | This compound | 0.9 | Rat brain membranes |
| mGluR5a | This compound | 3.9 | Rat brain membranes |
Data sourced from MedChemExpress.[4]
Table 2: Functional Potency (EC₅₀) of this compound at mGluR1 and mGluR5
| Receptor Subtype | Assay Type | EC₅₀ (μM) | Key Findings |
| mGluR1 | Calcium Mobilization | ~10 | DHPG-induced increase in intracellular Ca²⁺ is suppressed by the mGluR1 antagonist LY367385.[6][7] |
| mGluR1 | Electrophysiology (Depolarization) | ~10-30 | DHPG-induced depolarization of CA1 pyramidal neurons is blocked by LY367385.[6][8] |
| mGluR5 | Electrophysiology (I_AHP suppression) | ~20-50 | DHPG-induced suppression of the afterhyperpolarization current is antagonized by the mGluR5 antagonist MPEP.[6][8] |
| mGluR5 | Depotentiation (DHPG-DEP) | ~10 | The induction of DHPG-induced depotentiation is prevented by the mGluR5 antagonist MPEP.[9] |
Note: EC₅₀ values can vary significantly between different expression systems and tissues.
Signaling Pathways: Shared and Divergent Mechanisms
Both mGluR1 and mGluR5 are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[10][11] Activation by this compound initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[12][13][14] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12][14]
This primary pathway can then diverge to influence numerous downstream effectors, including other kinases like ERK and Akt, and modulate the activity of various ion channels.[11][14][15]
Despite sharing this primary pathway, mGluR1 and mGluR5 can mediate distinct physiological effects, often due to their differential localization and coupling to specific downstream effectors. In hippocampal CA1 pyramidal neurons, for instance, the effects of this compound can be segregated by subtype-selective antagonists.[6][7][8]
-
mGluR1-mediated effects primarily include direct neuronal depolarization and an increase in intracellular Ca²⁺ concentration.[6][8] It also mediates an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by depolarizing inhibitory interneurons.[6][16]
-
mGluR5-mediated effects include the suppression of the slow Ca²⁺-activated potassium current (I_AHP), which contributes to neuronal excitability, and the potentiation of NMDA receptor currents.[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on mGluR1 and mGluR5.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (K_i) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to mGluR1 or mGluR5.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (mGluR1 or mGluR5) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer to a specific protein concentration.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and varying concentrations of unlabeled this compound.[17][18]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[17]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17][19]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.[18]
Intracellular Calcium Imaging
This protocol measures the mobilization of intracellular calcium following receptor activation by this compound.
Methodology:
-
Cell Culture and Loading: Plate cells expressing mGluR1 or mGluR5 on glass coverslips. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.[20]
-
Baseline Measurement: Place the coverslip on the stage of a fluorescence microscope. Perfuse the cells with a physiological salt solution and record baseline fluorescence for a set period (e.g., 1-2 minutes).[21]
-
Agonist Application: Perfuse the cells with a solution containing a known concentration of this compound. To differentiate between receptor subtypes, a selective antagonist (e.g., LY367385 for mGluR1 or MPEP for mGluR5) can be pre-applied.[22]
-
Fluorescence Recording: Continuously record the fluorescence intensity from multiple cells or regions of interest throughout the agonist application.[20]
-
Data Analysis: For each cell, calculate the change in fluorescence relative to the baseline (ΔF/F₀). Plot this value over time to visualize the calcium transient. The peak amplitude of the response can be used to generate a dose-response curve and calculate the EC₅₀ for this compound.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol directly measures changes in the electrical properties of a neuron in response to the activation of mGluR1 or mGluR5 by this compound.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent and place them in an oxygenated artificial cerebrospinal fluid (aCSF) solution.[23][24]
-
Patch-Clamp Recording: Transfer a slice to a recording chamber on a microscope stage. Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron to establish a whole-cell recording configuration.
-
Baseline Recording: Record baseline electrical activity. This can include the resting membrane potential, input resistance, or synaptic currents (in voltage-clamp mode), or action potential firing (in current-clamp mode).[25]
-
Agonist Application: Bath-apply this compound to the slice. Again, subtype-selective antagonists can be used to isolate the effects of mGluR1 or mGluR5.[16][26]
-
Data Acquisition: Record the changes in the measured electrical parameters during and after agonist application. For example, measure the change in membrane potential, the amplitude of a specific current like I_AHP, or the frequency of synaptic events.[6][7]
-
Data Analysis: Quantify the change from baseline for the parameter of interest. Generate dose-response curves to determine the EC₅₀ of this compound for a specific physiological effect.
References
- 1. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 14. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mGluR1, but not mGluR5, activates feed-forward inhibition in the medial prefrontal cortex to impair decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis | Life Science Alliance [life-science-alliance.org]
- 21. researchgate.net [researchgate.net]
- 22. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [ourarchive.otago.ac.nz]
- 24. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-3,5-DHPG and Endogenous Glutamate Potency at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the selective Group I metabotropic glutamate receptor (mGluR) agonist, (S)-3,5-Dihydrophenylglycine ((S)-3,5-DHPG), and the endogenous neurotransmitter, L-glutamate. This analysis is supported by experimental data from various studies, detailing the potency of each compound at different mGluR subtypes. The information presented herein is intended to assist researchers in designing experiments and interpreting results related to mGluR pharmacology.
Potency Comparison at mGluR Subtypes
This compound is a widely utilized pharmacological tool due to its selectivity for Group I mGluRs (mGluR1 and mGluR5) over other mGluR subtypes and ionotropic glutamate receptors.[1] In contrast, L-glutamate is the endogenous agonist for all mGluR subtypes. The following table summarizes the potency of both compounds, presented as EC₅₀ (half-maximal effective concentration) and Kᵢ (inhibitor constant) values, derived from various in vitro studies. Lower values indicate higher potency.
| Receptor Subtype | This compound Potency (µM) | L-Glutamate Potency (µM) | Reference(s) |
| Group I | |||
| mGluR1 | EC₅₀: 6.6 | EC₅₀: 1-13 | [2] |
| Kᵢ: 0.9 | [3] | ||
| mGluR5 | EC₅₀: 2 | EC₅₀: 3-11 | [2] |
| Kᵢ: 3.9 | [3] | ||
| Group II | |||
| mGluR2 | EC₅₀: >1000 | EC₅₀: 0.3-12 | [2] |
| mGluR3 | EC₅₀: 106 | EC₅₀: 2-9 | [2] |
| Group III | |||
| mGluR4 | EC₅₀: >1000 | EC₅₀: 3-17 | [2] |
| mGluR6 | - | EC₅₀: 5-38 | |
| mGluR7 | EC₅₀: >1000 | EC₅₀: 2300 | [2] |
| mGluR8 | EC₅₀: >1000 | EC₅₀: 8-10 | [2] |
EC₅₀ values for L-glutamate can vary depending on the experimental system and presence of allosteric modulators. The ranges provided reflect this variability.
As the data indicates, this compound demonstrates significant potency and selectivity for mGluR1 and mGluR5.[2] In contrast, L-glutamate activates all mGluR subtypes, albeit with varying potencies. Notably, while L-glutamate is more potent at most mGluR subtypes, this compound's value lies in its ability to selectively probe the function of Group I mGluRs without activating other mGluR families.
Signaling Pathways of Group I mGluRs
Both this compound and L-glutamate, upon binding to Group I mGluRs, initiate a canonical signaling cascade through the coupling to Gαq/11 proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[5] These signaling events ultimately modulate neuronal excitability and synaptic transmission.[1]
Caption: Group I mGluR Signaling Pathway.
Experimental Protocols
The determination of agonist potency at mGluRs typically involves functional assays that measure the downstream consequences of receptor activation in cell-based systems. The most common assays for Group I mGluRs are phosphoinositide (PI) hydrolysis assays, while for Group II and III mGluRs, cAMP accumulation assays are frequently used.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay quantifies the accumulation of inositol phosphates (IPs), a product of PLC-mediated PIP₂ hydrolysis, upon receptor activation.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO) is cultured and transiently or stably transfected with the mGluR subtype of interest.
-
Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: The cells are washed and then incubated with varying concentrations of the agonist (this compound or L-glutamate) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The soluble fraction containing the radiolabeled IPs is collected.
-
Chromatography: The IPs are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
Scintillation Counting: The radioactivity of the eluted IP fraction is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]-IP accumulation is plotted against the agonist concentration, and the EC₅₀ value is determined using a non-linear regression analysis.
Caption: Phosphoinositide Hydrolysis Assay Workflow.
cAMP Accumulation Assay (for Group II & III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, which is the characteristic response following the activation of Gαi/o-coupled Group II and III mGluRs.
Methodology:
-
Cell Culture and Transfection: Cells expressing the mGluR subtype of interest (Group II or III) are cultured.
-
Stimulation of Adenylyl Cyclase: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Agonist Treatment: Cells are then treated with varying concentrations of the agonist (e.g., L-glutamate). Activation of Group II or III mGluRs will inhibit forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The decrease in cAMP levels is plotted against the agonist concentration to determine the EC₅₀ value.
The choice of agonist and experimental system is critical for obtaining reliable and reproducible data. The information provided in this guide serves as a foundational resource for researchers investigating the complex pharmacology of metabotropic glutamate receptors.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
Comparing in vitro and in vivo outcomes of (S)-3,5-DHPG administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental outcomes of administering (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs). The data presented herein is intended to serve as a valuable resource for researchers investigating glutamatergic signaling and those involved in the development of novel therapeutics targeting these receptors.
Introduction to this compound
This compound is a pivotal pharmacological tool for probing the function of group I mGluRs, which comprise mGluR1 and mGluR5.[1][2] These G-protein coupled receptors are predominantly expressed in the central nervous system and are critically involved in modulating synaptic plasticity, neuronal excitability, and various cognitive functions.[1] this compound's selectivity for group I mGluRs over other mGluR subtypes and ionotropic glutamate receptors makes it an invaluable tool for elucidating the physiological and pathological roles of mGluR1 and mGluR5.[3]
In Vitro Profile of this compound
The in vitro effects of this compound are primarily characterized by its ability to activate downstream signaling cascades upon binding to mGluR1 and mGluR5. This activation leads to a range of cellular responses, most notably the stimulation of phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.[1]
Pharmacological Parameters
The binding affinity (Ki) and potency (EC50) of this compound for mGluR1 and mGluR5 have been determined in various in vitro systems. These values, along with those of other notable group I mGluR agonists, are summarized in the table below.
| Compound | Receptor Subtype | Ki (µM) | EC50 (µM) | Reference |
| This compound | mGluR1a | 0.9 | - | [4] |
| mGluR5a | 3.9 | - | [4] | |
| mGluR1 | - | slightly lower than ACPD | [5] | |
| CHPG | mGluR5a | - | 750 | [6] |
| mGluR1a | - | ~60 | [7] | |
| Quisqualate | mGluR5 | - | pEC50 = 7.05 ± 0.15 | [8] |
| (general) | - | log EC50 = -4.62 ± 0.07 | [9] |
Cellular and Synaptic Effects
Application of this compound to in vitro preparations, such as brain slices and neuronal cultures, elicits a variety of dose-dependent effects on synaptic transmission and plasticity.
| Experimental Outcome | This compound Concentration | Quantitative Effect | Brain Region | Reference |
| Long-Term Depression (LTD) Induction | 30 µM (RS-DHPG) | Depression to 71 ± 4% of baseline | Hippocampus (CA1) | [10] |
| Long-Term Depression (LTD) Induction | 100 µM (RS-DHPG) | Depression to 77 ± 7% of baseline | Hippocampus (CA1) | [10] |
| Increased Spontaneous Outflow of Glutamate | 30 µM | 40.26 ± 7.45% increase | Parietal Cortex Synaptosomes | [11] |
In Vivo Profile of this compound
In vivo administration of this compound in animal models has revealed its complex effects on behavior, cognition, and neuronal activity. These studies are crucial for understanding the potential therapeutic applications and possible side effects of targeting group I mGluRs.
Behavioral and Systemic Effects
The behavioral consequences of this compound administration are dose-dependent and can range from anxiolytic-like effects to the induction of stereotyped behaviors and seizures at higher doses.
| Behavioral Paradigm | This compound Dose (intracerebroventricular) | Key Findings | Animal Model | Reference |
| Elevated Plus Maze | 1.0 nmol | Increased entries into open and closed arms | Rats with experimental hypoxia | [12] |
| Passive Avoidance | 0.01, 0.1, and 1.0 nmol | Improved consolidation and retrieval | Rats with experimental hypoxia | [12] |
| Open Field Test | 0.01 nmol | Increased number of bar approaches | Rats with experimental hypoxia | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of this compound.
In Vitro: this compound-Induced Long-Term Depression (LTD) in Hippocampal Slices
-
Slice Preparation: Hippocampal slices (approximately 400 µm thick) are prepared from the brains of rodents.[13]
-
Recovery: Slices are allowed to recover in an interface or submerged chamber containing artificial cerebrospinal fluid (ACSF) for at least 1.5 hours at room temperature.[13][14] The ACSF is continuously bubbled with 95% O2 and 5% CO2.[14] A typical ACSF composition is (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.[13]
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.[14] A stimulating electrode is placed in the Schaffer collateral pathway.[15]
-
Baseline Recording: A stable baseline of synaptic transmission is established for at least 10 minutes.
-
LTD Induction: this compound (e.g., 100 µM) is bath-applied for a short duration (e.g., 10 minutes).[13]
-
Washout and Post-Induction Recording: The drug is washed out, and synaptic responses are monitored for at least 40-50 minutes to assess the induction and maintenance of LTD.[13]
In Vitro: Neuronal Calcium Imaging
-
Cell Preparation: Neurons are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye, such as Fura-2 AM (e.g., 1 µM) or Fluo-4 AM (e.g., 5 µM), in a physiological buffer (e.g., HBSS) for 30-40 minutes in the dark at 37°C.[16][17]
-
Wash and De-esterification: The dye-containing solution is removed, and cells are washed and incubated in fresh buffer to allow for complete de-esterification of the AM ester.
-
Imaging: The coverslip is mounted on an imaging chamber on a fluorescence microscope.
-
Baseline Measurement: A baseline fluorescence is recorded before the application of this compound.
-
Stimulation and Recording: this compound is applied, and changes in intracellular calcium are recorded by monitoring the fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured.[18]
In Vivo: Elevated Plus Maze
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., intracerebroventricularly) at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The time spent in the open arms, the number of entries into the open and closed arms, and other behavioral parameters are quantified to assess anxiety-like behavior.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Group I mGluR Signaling Pathway.
Caption: In Vitro LTD Experimental Workflow.
Caption: In Vivo Behavioral Experiment Workflow.
References
- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on learning, exploratory activity and anxiety in rats with experimental hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging in mDA neurons [protocols.io]
- 17. youtube.com [youtube.com]
- 18. Video: Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-3,5-DHPG: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized compounds like (S)-3,5-DHPG, a selective group I metabotropic glutamate receptor (mGluR) agonist, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. The compound is known to cause skin and serious eye irritation.[1] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Rinse mouth with water and consult a physician.[1]
Quantitative Data and Physical Properties
A summary of the key quantitative and physical data for this compound is provided in the table below for easy reference. This information is crucial for handling and storage.
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [2] |
| Formula | C₈H₉NO₄ | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in Water | 50 mM | [3] |
| Storage Temperature | Desiccate at -20°C | [2] |
Note: The compound is air and light sensitive, and oxidation may cause slight discoloration. It is recommended to store the solid material at -20°C and protect it from light.[3] Solutions should be prepared and used on the same day if possible; if storage is required, store solutions at -20°C for up to one month.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with national and local regulations for chemical waste.[1] The following procedure is based on general best practices for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1][4]
2. Container Selection and Labeling:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice.[4]
-
The container must be in good condition, leak-proof, and have a secure cap.[4]
-
Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[4]
3. Waste Accumulation:
-
Keep the hazardous waste container tightly capped at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from sinks or floor drains.[5]
4. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless it has been thoroughly triple-rinsed.[6]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[6]
-
Once properly rinsed, obliterate or remove the original label before disposing of the container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.[6]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] This is a violation of environmental regulations and can pose a significant hazard.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. nswai.org [nswai.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-3,5-DHPG
Researchers, scientists, and drug development professionals handling (S)-3,5-DHPG, a potent and selective group I metabotropic glutamate receptor (mGluR) agonist, must adhere to stringent safety protocols. Although a specific Safety Data Sheet (SDS) with detailed personal protective equipment (PPE) recommendations is not publicly available, the neuroactive nature of this compound necessitates handling it as a hazardous substance. The following guidelines are based on the precautionary principle for potent compounds and are intended to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE)
When handling this compound in its solid, crystalline form or in solution, the following personal protective equipment is mandatory to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or accidental contact with the solid compound. |
| Face shield | Recommended when there is a significant risk of splashing, such as during bulk preparation of solutions or transfers. | |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin absorption. Double-gloving is a best practice when handling potent compounds to protect against undetected tears or contamination. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended when handling larger quantities or during procedures with a higher risk of spills. | |
| Respiratory Protection | Fume hood or other ventilated enclosure | Essential for all manipulations of the solid compound to prevent inhalation of airborne particles. |
| N95 respirator or higher | May be required for weighing and handling the solid compound outside of a certified fume hood, based on a risk assessment. |
Operational Plan: Handling and Experimental Protocols
1. Preparation and Storage:
-
This compound is a crystalline solid that is air and light sensitive. [1] Store the compound desiccated at -20°C.[1][2]
-
Prepare stock solutions in a certified chemical fume hood. To make a stock solution, dissolve the solid this compound in a solvent of choice, which should be purged with an inert gas.
-
Solubility: It is soluble in DMSO at approximately 20 mg/mL and in aqueous buffers like PBS (pH 7.2) at a similar concentration.[3]
-
Aqueous solutions are not recommended for storage for more than one day. [3] For longer-term storage of solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month.
2. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all experiments in a well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[4]
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any needles or other sharps used for transfer should be disposed of in a designated sharps container.
2. Disposal Method:
-
Incineration is the preferred method for the disposal of potent pharmaceutical waste. [3][5][6] This ensures the complete destruction of the active compound.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
Visual Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. glyconllc.com [glyconllc.com]
- 6. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
